Erythromycin-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H67NO13 |
|---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3 |
InChI Key |
ULGZDMOVFRHVEP-ZZKXWFBHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architect of Inhibition: A Technical Guide to the Mechanism of Action of Erythromycin and Its Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of erythromycin, a foundational macrolide antibiotic, and its advanced analogs. We delve into the molecular interactions governing its inhibitory effects on bacterial protein synthesis, explore the evolution of this antibiotic class through the examination of its analogs, and provide detailed experimental protocols and quantitative data to support further research and development in this critical area of antimicrobial therapy.
Core Mechanism of Action: Stalling the Ribosomal Machinery
Erythromycin and its analogs exert their bacteriostatic, and in some cases bactericidal, effects by targeting the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis. The primary mechanism involves the inhibition of protein elongation, effectively halting the production of essential proteins and thereby arresting bacterial growth.[1][2]
Binding to the 50S Ribosomal Subunit
The therapeutic action of erythromycin is initiated by its high-affinity binding to the 50S subunit of the bacterial ribosome.[1][3][4] Specifically, it lodges itself in the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][5] The binding site is primarily composed of 23S ribosomal RNA (rRNA), with key interactions involving nucleotides in domain V, such as A2058 and A2059.[5] The desosamine sugar of erythromycin is a critical component for this interaction.[5]
The ketolide class of macrolide analogs, such as telithromycin and solithromycin, exhibit enhanced binding affinity due to additional interaction points within the ribosome.[5] For instance, the alkyl-aryl side chain of telithromycin forms a stacking interaction with the A752-U2609 base pair of the 23S rRNA, an interaction not observed with erythromycin.[5] This enhanced binding contributes to their activity against some erythromycin-resistant strains.[5]
Inhibition of Translocation
By binding within the NPET, erythromycin sterically hinders the passage of the nascent polypeptide chain. This obstruction primarily interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to the next codon. The blockage prevents the peptidyl-tRNA from moving from the A-site to the P-site, thereby stalling protein elongation.
Labeled Analogs of Erythromycin in Research
The study of erythromycin's mechanism of action has been greatly facilitated by the use of labeled analogs. These molecules, which incorporate radioactive or fluorescent tags, allow for the direct measurement of binding affinities, visualization of antibiotic localization within bacteria, and high-throughput screening of new antibiotic candidates.
-
Radiolabeled Erythromycin : [14C]Erythromycin has been instrumental in classic radioligand binding assays to determine the dissociation constant (Kd) of erythromycin and its competitors for the ribosome.[4][6][7][8]
-
Fluorescently Labeled Erythromycin : Analogs such as BODIPY-erythromycin are extensively used in fluorescence polarization assays.[9] These assays provide a rapid and sensitive method for measuring binding affinities in solution.[10] Fluorescent derivatives have also been synthesized to visualize the uptake and localization of macrolides in live bacterial cells, offering insights into drug influx and efflux mechanisms.[11]
Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations
The efficacy of erythromycin and its analogs can be quantified through their binding affinity to the ribosome and their ability to inhibit bacterial growth.
Ribosomal Binding Affinities
The dissociation constant (Kd) is a measure of the affinity between a ligand (antibiotic) and its target (ribosome). A lower Kd value indicates a higher binding affinity.
| Antibiotic | Bacterial Species | Dissociation Constant (Kd) | Reference(s) |
| Erythromycin | Escherichia coli | 8 - 36 nM | [12][13] |
| Streptococcus pneumoniae | 4.9 ± 0.6 nM | [14][15] | |
| Roxithromycin | Escherichia coli | 20 nM | [12] |
| Clarithromycin | Escherichia coli | 8 nM | [12] |
| Telithromycin | Escherichia coli | 8.33 nM (high-affinity site) | [16][17][18] |
| Solithromycin | Streptococcus pneumoniae | 5.1 ± 1.1 nM | [14][15] |
| Dirithromycin | Escherichia coli | 2.6 ± 0.6 nM | [13] |
| Thermus thermophilus | 8 ± 2 nM | [13] |
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the antimicrobial potency of a compound.
| Antibiotic | Bacterial Species | Resistance Phenotype | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Erythromycin | Streptococcus pneumoniae | Susceptible | ≤0.015 - 0.06 | 0.016 | 0.03 | [19] |
| Resistant | 1 - >64 | >64 | >64 | [19][20] | ||
| Streptococcus pyogenes | Resistant (M phenotype) | 8 - 32 | 16 | - | [20] | |
| Bordetella pertussis | Susceptible | 0.03 - 0.125 | - | - | [21] | |
| Telithromycin | Streptococcus pneumoniae | Susceptible | ≤0.002 - 0.008 | 0.008 | 0.015 | [22] |
| Macrolide-Resistant (ermB) | ≤0.02 - 1 | 0.06 | 0.06 | [22] | ||
| Macrolide-Resistant (mefA) | ≤0.02 - 1 | 0.06 | 0.06 | [22] | ||
| Multi-drug Resistant | - | - | ≤0.5 | [23][24] | ||
| Solithromycin | Streptococcus pneumoniae | Macrolide-Resistant | - | 0.008 | 0.12 | [25] |
| (all phenotypes) | - | - | ≤1 | [26][27] | ||
| Haemophilus influenzae | Susceptible | - | 1 | 2 | [25] | |
| Staphylococcus aureus | Methicillin-Susceptible | - | 0.06 | 0.06 | [25] |
Mechanisms of Resistance
The clinical efficacy of erythromycin has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance are:
-
Target Site Modification : This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA.[7] This modification reduces the binding affinity of macrolides to the ribosome.
-
Active Efflux : Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[20]
-
Drug Inactivation : Less commonly, resistance can occur through enzymatic inactivation of the antibiotic, for example, by erythromycin esterases.
Experimental Protocols
Ribosome Binding Assay (Radioligand Competition)
This protocol details a competitive binding assay to determine the affinity of a test compound for the bacterial ribosome using radiolabeled erythromycin.
Materials:
-
Purified 70S ribosomes from the target bacterial strain (e.g., E. coli MRE600).
-
[14C]Erythromycin.
-
Unlabeled test compound.
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 4 mM β-mercaptoethanol, 0.05% (v/v) Tween-20.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in binding buffer.
-
In a microtiter plate, combine a fixed concentration of 70S ribosomes (e.g., 25 pmol) and a fixed concentration of [14C]Erythromycin (e.g., 10 nM).
-
Add varying concentrations of the unlabeled test compound to the wells. Include a control with no unlabeled compound (total binding) and a control with a large excess of unlabeled erythromycin (non-specific binding).
-
Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Filter the contents of each well through a glass fiber filter to separate ribosome-bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of test compound that displaces 50% of the radiolabeled ligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay measures the inhibition of protein synthesis by monitoring the production of a reporter enzyme, luciferase.
Materials:
-
Cell-free transcription-translation coupled system (e.g., PURExpress®).
-
Plasmid DNA encoding firefly luciferase.
-
Test compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Set up the in vitro transcription-translation reactions in a microtiter plate according to the manufacturer's instructions, including the luciferase plasmid DNA.
-
Add the test compound at various concentrations to the reactions. Include a positive control (no inhibitor) and a negative control (no DNA).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest.
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium).
-
Test compound.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
Conclusion
Erythromycin and its analogs remain a cornerstone of antimicrobial therapy. A thorough understanding of their mechanism of action, coupled with robust quantitative data and detailed experimental protocols, is essential for the continued development of new macrolide antibiotics that can overcome the challenge of bacterial resistance. This guide provides a comprehensive resource for researchers dedicated to this critical endeavor.
References
- 1. Precursor Directed Biosynthesis of an Orthogonally Functional Erythromycin Analogue: Selectivity in the Ribosome Macrolide Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Erythromycin, Cethromycin and Solithromycin display similar binding affinities to the E. coli's ribosome: A molecular simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent macrolide probes – synthesis and use in evaluation of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the entire course of telithromycin binding to Escherichia coli ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cejph.szu.cz [cejph.szu.cz]
- 22. academic.oup.com [academic.oup.com]
- 23. Pharmacodynamic Profile of Telithromycin against Macrolide- and Fluoroquinolone-Resistant Streptococcus pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity of telithromycin against multi-drug resistant Streptococcus pneumoniae and molecular characterization of macrolide and tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Randomized, Double-Blind, Multicenter Phase 2 Study Comparing the Efficacy and Safety of Oral Solithromycin (CEM-101) to Those of Oral Levofloxacin in the Treatment of Patients with Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Next generation macrolides for community-acquired pneumonia: will solithromycin rise to the occasion? - José - Annals of Research Hospitals [arh.amegroups.org]
The In Vivo Metabolic Journey of Erythromycin-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) 3A4 enzyme. Understanding the metabolic fate of erythromycin is crucial for predicting drug-drug interactions and assessing its pharmacokinetic profile. The use of stable isotope-labeled erythromycin, such as Erythromycin-13C,d3, offers a non-radioactive method to probe its metabolism in vivo. This technical guide provides a comprehensive overview of the metabolic fate of this compound, focusing on its primary metabolic pathways, experimental protocols for its study, and quantitative data from relevant in vivo investigations.
Core Metabolic Pathway: N-demethylation
The principal metabolic pathway for erythromycin in vivo is N-demethylation, a reaction catalyzed by the CYP3A4 enzyme located predominantly in the liver and intestine.[1] This process involves the removal of a methyl group from the dimethylamino group of the desosamine sugar moiety of erythromycin. When this compound is used, in which the methyl group is labeled with 13C and deuterium, this reaction liberates [13C,d3]-formaldehyde, which is further metabolized to 13CO2. This exhaled 13CO2 serves as a sensitive and specific marker for in vivo CYP3A4 activity.[2][3]
The major metabolite formed through this pathway is N-desmethylerythromycin.[1] Further degradation of erythromycin can occur, particularly in acidic environments, leading to the formation of inactive anhydroerythromycin.
Below is a diagram illustrating the primary metabolic pathway of this compound.
References
Understanding Isotopic Labeling in Erythromycin-¹³C,d₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Erythromycin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of erythromycin in complex biological matrices. This document delves into its primary applications, experimental protocols, and the underlying principles of its use in mass spectrometry-based analysis and as a probe for drug metabolism studies.
Introduction to Erythromycin and Isotopic Labeling
Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S ribosomal subunit, preventing the translocation of tRNA and thereby halting peptide chain elongation.[1][2] Its clinical use and pharmacokinetic properties are extensively studied, often requiring precise and accurate measurement of its concentration in various biological samples.
Isotopic labeling involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (d or ²H), into a molecule. Erythromycin-¹³C,d₃ is specifically labeled with one ¹³C atom and three deuterium atoms on the N-methyl group of the desosamine sugar moiety. This labeling renders the molecule chemically identical to the unlabeled erythromycin but with a higher mass. This mass difference is the cornerstone of its application as an internal standard in quantitative mass spectrometry.
Applications of Erythromycin-¹³C,d₃
The primary applications of Erythromycin-¹³C,d₃ revolve around its use as an internal standard and a metabolic probe.
Internal Standard for Quantitative Analysis
In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[3][4] Erythromycin-¹³C,d₃ is the ideal internal standard for erythromycin quantification because it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguished by its mass-to-charge ratio (m/z).[3][4]
Probe for Cytochrome P450 3A4 (CYP3A4) Activity
Erythromycin is a well-known substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast number of drugs.[5][6] The metabolism of erythromycin by CYP3A4 involves the N-demethylation of the desosamine sugar, which releases the labeled ¹³C- and d₃-containing methyl group as formaldehyde.[5] This metabolic pathway forms the basis of the ¹³C-Erythromycin Breath Test, a non-invasive method to assess in vivo CYP3A4 activity.[2][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and properties of erythromycin.
Table 1: Mass Spectrometric Parameters for the Quantification of Erythromycin using Erythromycin-¹³C,d₃ as an Internal Standard
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin | 734.5 | 158.2, 576.4 |
| Erythromycin-¹³C,d₃ | 738.5 | 162.2, 576.4 |
Data compiled from representative LC-MS/MS methods.[4]
Table 2: Pharmacokinetic Parameters of Erythromycin (Oral Administration)
| Parameter | Value | Unit |
| Tmax (Time to Peak Concentration) | 1.6 - 1.8 | hours |
| Cmax (Peak Plasma Concentration) | 197.5 - 749.3 | µg/L |
| T½ (Elimination Half-life) | 1.6 - 2.6 | hours |
| AUC₀₋₁₄ (Area Under the Curve) | 766.4 - 3820.1 | µg·h/L |
Note: These are representative values for unlabeled erythromycin and can vary based on dosage and formulation.[8][9]
Table 3: In Vitro CYP3A4 Inhibition by Erythromycin
| Parameter | Value |
| IC₅₀ (Ketoconazole as inhibitor) | 104 ± 23 nM |
This value represents the inhibition of erythromycin N-demethylation by a known CYP3A4 inhibitor.[5]
Experimental Protocols
Protocol for Quantification of Erythromycin in Plasma using LC-MS/MS with Erythromycin-¹³C,d₃ Internal Standard
This protocol outlines a general procedure for the extraction and analysis of erythromycin from plasma samples.
1. Sample Preparation:
-
To 500 µL of plasma, add a known concentration of Erythromycin-¹³C,d₃ solution.
-
Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions listed in Table 1.
-
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of erythromycin to Erythromycin-¹³C,d₃ against the concentration of erythromycin standards.
-
Determine the concentration of erythromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for In Vitro CYP3A4 Inhibition Assay using Erythromycin-¹³C,d₃
This protocol is adapted from a radioassay and utilizes LC-MS/MS for detection.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (as a source of CYP3A4).
-
NADPH regenerating system (to initiate the enzymatic reaction).
-
Erythromycin-¹³C,d₃ (as the substrate).
-
The test compound (potential inhibitor) at various concentrations.
-
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
2. Sample Processing:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the formation of the N-desmethylerythromycin-¹³C,d₂ metabolite.
-
Monitor the appropriate precursor and product ions for the metabolite.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response model.
Protocol for the ¹³C-Erythromycin Breath Test
This is a non-invasive clinical research protocol to assess in vivo CYP3A4 activity.
1. Patient Preparation:
-
The patient should fast overnight.
-
A baseline breath sample is collected into a collection bag.
2. Administration:
-
A solution of ¹³C-labeled erythromycin (specifically labeled on the N-methyl groups) is administered orally or intravenously.
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
4. Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer.
5. Data Interpretation:
-
The rate and cumulative amount of ¹³CO₂ exhaled over time are calculated and reflect the in vivo N-demethylation activity of CYP3A4.
Visualizations
References
- 1. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of 13C-erythromycin as an in vivo probe to evaluate CYP3A-mediated drug interactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions of macrolides: emphasis on dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-erythromycin breath test as a noninvasive measure of CYP3A activity in newborn infants: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics of erythromycin stinoprate capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis: Erythromycin-13C,d3 - A Technical Guide
This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for Erythromycin-13C,d3. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard in their analytical studies.
Quantitative Data Summary
The following table summarizes the key quantitative data typically presented in a Certificate of Analysis for this compound. These values are representative and may vary between different lots and suppliers.
| Test | Specification | Result |
| Identification | ||
| Mass Spectrum | Conforms to structure | Conforms |
| ¹H NMR Spectrum | Conforms to structure | Conforms |
| Purity & Impurities | ||
| Purity (HPLC) | ≥95% | >95%[1] |
| Isotopic Purity (MS) | ≥99% deuterated forms (d1-d3) | ≥99%[2] |
| Chemical Purity (MS) | Report Value | 98%[3][4] |
| Physical Properties | ||
| Appearance | A solid | White Solid[2] |
| Molecular Formula | C₃₆¹³CH₆₄D₃NO₁₃ | C₃₆¹³CH₆₄D₃NO₁₃[1][2][5] |
| Molecular Weight | 738.0 g/mol | 738.0 g/mol [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound by separating it from any non-labeled Erythromycin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse Plus-C18 (100 mm × 2.1 mm, 1.8 μm) or equivalent.[6]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identification and Isotopic Purity
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or Orbitrap, with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ion mode.[3]
-
Procedure for Identification: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of this compound.[7]
-
Procedure for Isotopic Purity: The relative intensities of the ion peaks corresponding to the labeled (this compound) and unlabeled Erythromycin are measured. The isotopic purity is calculated from the ratio of the labeled species to the sum of all Erythromycin-related species. Erythromycin-(N-methyl-13C, d3) is often used as an internal standard for the quantification of erythromycin by GC- or LC-MS.[2][3][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).[9]
-
Experiments:
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. A series of 1D and 2D NMR spectra are acquired and analyzed to confirm the structure and the labeling pattern.
Diagrams and Workflows
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for this compound, from sample reception to final documentation.
Caption: Workflow for this compound Certificate of Analysis generation.
Logical Relationship of Analytical Tests
This diagram shows the logical hierarchy and relationship between the different analytical tests performed.
Caption: Hierarchy of analytical tests for this compound characterization.
References
- 1. This compound | TRC-E649952-10MG | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | TRC-E649952-10MG | LGC Standards [lgcstandards.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. magritek.com [magritek.com]
- 10. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Erythromycin-¹³C,d₃: A Technical Guide to Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of the isotopically labeled macrolide antibiotic, Erythromycin-¹³C,d₃. Intended for use as an internal standard in quantitative analyses, understanding its stability profile is critical for ensuring data accuracy and integrity. This document outlines the known stability characteristics, summarizes degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Stability Profile
Erythromycin-¹³C,d₃, in its solid form, is a stable compound when stored under appropriate conditions. The isotopic labeling with Carbon-13 and deuterium is not expected to significantly alter its fundamental chemical stability compared to the unlabeled parent compound, erythromycin.
Table 1: Physical and Chemical Stability Summary of Solid Erythromycin-¹³C,d₃
| Parameter | Specification | Source(s) |
| Form | Solid | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 4 years | [1] |
| Purity | >95% (HPLC) | [2] |
Forced Degradation and Solution Stability
While specific forced degradation studies on Erythromycin-¹³C,d₃ are not extensively published, the stability of erythromycin is well-documented and serves as a strong proxy. Erythromycin is known to be sensitive to acidic conditions, and to a lesser extent, to basic, oxidative, and thermal stress.
pH-Dependent Stability
Erythromycin's stability is highly pH-dependent. In acidic environments, it undergoes rapid degradation.
-
Acidic Conditions: Erythromycin is highly unstable in acidic solutions. The primary degradation pathway involves intramolecular cyclization reactions, leading to the formation of biologically inactive products such as anhydroerythromycin.[4][5] This degradation is rapid, with a significant loss of the parent compound in a short period.[5]
-
Neutral to Basic Conditions: Stability improves as the pH increases towards neutral and slightly basic conditions.
Oxidative, Thermal, and Photolytic Stability
-
Oxidative Stress: Erythromycin degrades under oxidative conditions.[] The degradation can be induced by agents like hydrogen peroxide, leading to various oxidation products.
-
Thermal Stress: While solid erythromycin is relatively stable at room temperature, elevated temperatures can induce degradation, especially in solution.[7][8] Thermal degradation in the ion source of a mass spectrometer has been observed, leading to characteristic fragment ions.[7]
-
Photolytic Stability: Information on the photolytic stability of erythromycin is less prevalent, but like many complex organic molecules, exposure to UV light may lead to degradation.
Degradation Pathway
The degradation of erythromycin primarily occurs through two main pathways under acidic conditions, which are considered the most significant for this molecule.
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Experimental Protocols for Stability Assessment
The following protocols are generalized from established methods for studying the stability of erythromycin and are applicable for assessing the stability of Erythromycin-¹³C,d₃.
Forced Degradation Study Workflow
This workflow outlines the typical steps involved in a forced degradation study.
Caption: General workflow for a forced degradation study.
Stability-Indicating LC-MS Method
This protocol describes a typical liquid chromatography-mass spectrometry (LC-MS) method for separating erythromycin from its degradation products.
Table 2: Example Stability-Indicating LC-MS Method Parameters
| Parameter | Example Value | Notes |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | A common choice for macrolide antibiotics.[7] |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier aids in protonation for positive ion mode MS.[7] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | A suitable gradient to resolve the parent drug from impurities. | |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 30°C | [7] |
| Injection Volume | 20 µL | [7] |
| MS Detector | Single Quadrupole or Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| Monitored Ions | Specific m/z for Erythromycin-¹³C,d₃ and its expected degradation products. |
Sample Preparation for Forced Degradation
-
Acid Degradation: Dissolve the sample in a suitable concentration of hydrochloric acid (e.g., 1N HCl) and incubate at room temperature.[7] The reaction should be quenched by neutralization with a base like sodium bicarbonate.[7]
-
Base Degradation: Dissolve the sample in a suitable concentration of sodium hydroxide and incubate. Neutralize with an acid to stop the degradation.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the sample solution to a controlled UV light source.
Conclusion
Erythromycin-¹³C,d₃ is a stable compound in its solid form when stored at -20°C, making it suitable for long-term use as an internal standard. In solution, its stability is comparable to that of unlabeled erythromycin, with a pronounced susceptibility to degradation under acidic conditions. When using Erythromycin-¹³C,d₃ in analytical methods, it is crucial to control the pH of the solutions to prevent degradation and ensure accurate quantification. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific analytical needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Erythromycin-13C,d3 | TRC-E649952-10MG | LGC Standards [lgcstandards.com]
- 3. 2378755-50-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.who.int [cdn.who.int]
The Use of Erythromycin-13C,d3 in Elucidating Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of stable isotope-labeled erythromycin, specifically Erythromycin-13C,d3, in the comprehensive study of metabolic pathways. The use of isotopically labeled compounds is a powerful technique in drug metabolism research, enabling precise quantification and the elucidation of biotransformation routes. This guide provides detailed experimental protocols, quantitative data, and visualizations to facilitate the design and execution of metabolic studies involving this compound.
Introduction to Erythromycin Metabolism and Stable Isotope Tracing
Erythromycin is a macrolide antibiotic primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2][3] The major metabolic pathway is N-demethylation, resulting in the formation of N-desmethylerythromycin.[2][4] Understanding the kinetics and pathways of erythromycin metabolism is crucial for predicting drug-drug interactions, assessing drug efficacy, and ensuring patient safety.
Stable isotope labeling, using compounds like this compound, offers significant advantages over traditional analytical methods.[5][6][7] By incorporating heavy isotopes of carbon (¹³C) and deuterium (d), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry.[7] This allows for its use as an internal standard for accurate quantification and as a tracer to follow the metabolic fate of the drug molecule through various biotransformation pathways.[5][6]
Quantitative Data in Erythromycin Metabolism Studies
The following tables summarize key quantitative data relevant to the metabolism of erythromycin. Table 1 presents the kinetic parameters for the primary metabolic reaction of unlabeled erythromycin, while Table 2 provides illustrative data from a hypothetical time-course experiment using this compound to demonstrate the principles of stable isotope tracing.
Table 1: Kinetic Parameters of Erythromycin N-demethylation in Human Liver Microsomes
| Parameter | Value | Enzyme Source | Reference |
| Km (Michaelis constant) | 88 µM | Pooled Human Liver Microsomes | [2] |
| Vmax (Maximum reaction velocity) | 345 pmol/min/mg protein | Pooled Human Liver Microsomes | [2] |
| Km (Michaelis constant) | 33 µM | Recombinant CYP3A4 | [2] |
| Vmax (Maximum reaction velocity) | 130 pmol/min/mg protein | Recombinant CYP3A4 | [2] |
Table 2: Illustrative Time-Course Data for the Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | N-desmethylerythromycin-13C,d2 Concentration (µM) | Isotopic Enrichment of N-desmethylerythromycin (%) |
| 0 | 10.00 | 0.00 | 0 |
| 5 | 8.52 | 1.48 | 99 |
| 15 | 6.15 | 3.85 | 99 |
| 30 | 3.78 | 6.22 | 99 |
| 60 | 1.45 | 8.55 | 99 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the expected outcome of a stable isotope tracing experiment. The isotopic enrichment of the metabolite is expected to be high, reflecting its origin from the labeled parent drug.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of this compound.
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol outlines the steps for incubating this compound with human liver microsomes to study its metabolic fate.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/shaking water bath
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes (final protein concentration typically 0.2-1 mg/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration (e.g., 1-100 µM).
-
-
Incubation:
-
Pre-warm the microsomal master mix at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound solution to the pre-warmed microsomal mix.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a series of time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol describes a general method for the quantification of this compound and its primary metabolite, N-desmethylerythromycin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate erythromycin and its more polar metabolite (e.g., starting with a low percentage of B and increasing over time).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. For example, a precursor of [M+H]+ and a characteristic fragment.
-
N-desmethylerythromycin-13C,d2: Monitor the transition from its precursor ion to a specific product ion. The precursor ion will have a mass shift corresponding to the demethylation and the isotopic labels.
-
Internal Standard: Monitor the specific MRM transition for the chosen internal standard.
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each compound to achieve maximum sensitivity.
Data Analysis:
-
Integrate the peak areas of the MRM transitions for this compound, N-desmethylerythromycin-13C,d2, and the internal standard.
-
Calculate the concentration of the parent drug and its metabolite at each time point using a calibration curve prepared with known standards.
-
Determine the rate of metabolism and the formation of the metabolite.
-
Calculate the isotopic enrichment of the metabolite by comparing the signal intensity of the labeled metabolite to any unlabeled counterpart that may be present.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of erythromycin metabolism.
Conclusion
The use of this compound in conjunction with modern analytical techniques like LC-MS/MS provides a robust platform for detailed investigations into its metabolic fate. This technical guide offers a foundational framework for researchers to design and implement studies aimed at elucidating the biotransformation of erythromycin. The provided protocols and visualizations serve as a practical resource for scientists and professionals in the field of drug development, ultimately contributing to a more comprehensive understanding of drug metabolism and its implications.
References
- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News - China Isotope Development [asiaisotopeintl.com]
- 4. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Erythromycin in Human Plasma Using Erythromycin-¹³C,d₃
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of erythromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of erythromycin in human plasma. The method utilizes a stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, to ensure high accuracy and precision.[1][3][4][5]
This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with data presented in a clear and accessible format.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Erythromycin using Erythromycin-¹³C,d₃ as an internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | Erythromycin | Erythromycin-¹³C,d₃ (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 734.5 | 738.0 |
| Product Ion (Q3) m/z | 158.2 | 162.2 |
| Dwell Time (sec) | 0.038 | As per instrument software optimization |
| Cone Voltage (V) | 44 | As per instrument software optimization |
| Collision Energy (eV) | 44 | As per instrument software optimization |
Note: Instrument-specific parameters such as dwell time, cone voltage, and collision energy should be optimized for the specific mass spectrometer being used.
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 5 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Experimental Protocols
1. Materials and Reagents
-
Erythromycin analytical standard
-
Human Plasma (with EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin in methanol.
-
Erythromycin-¹³C,d₃ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin-¹³C,d₃ in methanol.[3][4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Erythromycin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Erythromycin-¹³C,d₃ stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL Erythromycin-¹³C,d₃) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Visualizations
Below are diagrams illustrating the key workflows and relationships in this LC-MS/MS method.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationships in the LC-MS/MS quantification process.
Method Validation
For use in regulated bioanalysis, this method should be validated according to the guidelines of relevant regulatory authorities (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of erythromycin and the internal standard in blank plasma samples.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for erythromycin in plasma is 0.5-5000 ng/mL.[6]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of erythromycin in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of erythromycin in human plasma. The use of the stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, ensures high accuracy and mitigates potential matrix effects. This detailed protocol can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies involving erythromycin.
References
Application Notes and Protocols for the Quantification of Erythromycin in Human Plasma using Erythromycin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective quantification of erythromycin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Erythromycin-¹³C,d₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for clinical pharmacokinetic studies.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust LC-MS/MS method for the accurate quantification of erythromycin, utilizing its stable isotope-labeled analog, Erythromycin-¹³C,d₃, as the internal standard (IS) to correct for matrix effects and variations in sample processing.[1][2] The method is characterized by high sensitivity, specificity, and a short analysis time, making it ideal for high-throughput clinical sample analysis.[3]
Experimental Protocols
Materials and Reagents
-
Erythromycin reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Formic acid or Acetic acid
-
Human plasma (with EDTA as anticoagulant)[3]
-
Solid Phase Extraction (SPE) cartridges or extraction solvents (e.g., ethyl acetate)
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Solutions
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of erythromycin reference standard in acetonitrile to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Erythromycin-¹³C,d₃ in acetonitrile to achieve a 1 mg/mL concentration.[4][5]
-
Working Solutions: Prepare serial dilutions of the erythromycin stock solution with a mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples at various concentrations. The internal standard working solution should be prepared by diluting the IS stock solution to a fixed concentration.
2.2.2. Sample Preparation (Liquid-Liquid Extraction) [3][6]
-
Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.
-
Add a specific volume of the Erythromycin-¹³C,d₃ internal standard working solution.
-
Alkalize the plasma sample.[3]
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
2.3.1. LC Conditions
-
LC System: A high-performance liquid chromatography system.[4]
-
Column: A C18 reversed-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) is commonly used.[3][7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a modifier like ammonium acetate and formic or acetic acid. A common mobile phase is a 1:1 mixture of acetonitrile and water with 2 mM ammonium acetate and 0.1% acetic acid.[3]
-
Flow Rate: A typical flow rate is between 0.5 and 0.7 mL/min.[3][7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]
-
Injection Volume: A small volume, typically in the range of the reconstituted sample.
2.3.2. MS/MS Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6][7]
-
MRM Transitions: The specific precursor-to-product ion transitions for erythromycin and Erythromycin-¹³C,d₃ should be optimized. For erythromycin, a common transition is m/z 734.5 -> 576.5.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum signal intensity.[8]
Data Presentation
The quantitative performance of the method is summarized in the tables below. The data is compiled from various validated methods for erythromycin quantification in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| LC Column | Inertsil ODS-2, 5 µm, 3.0 x 50 mm | [3] |
| Phenomenex Luna C18, 5 µm, 100 x 4.6 mm | [7] | |
| Mobile Phase | Acetonitrile:Water (1:1) with 2 mM NH₄OAc and 0.1% HOAc | [3] |
| Acetonitrile and 1.67 mmol/L acetic acid | [6] | |
| Flow Rate | 0.7 mL/min | [3] |
| 0.5 mL/min | [7] | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Detection | Multiple Reaction Monitoring (MRM) | [3] |
Table 2: Method Validation Data
| Parameter | Value | Reference |
| Calibration Curve Range | 0.5 - 5000 ng/mL | [3] |
| 1 - 1000 ng/mL | [7] | |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3][6] |
| Accuracy | 88 - 105% | [3] |
| Within acceptable limits | [7] | |
| Precision (Intra- and Inter-day) | Within acceptable limits | [7] |
| Recovery | 88 - 105% for erythromycin | [3] |
| 83 - 103% for internal standard | [3] | |
| 98% for erythromycin | [7] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification of erythromycin.
Caption: Experimental workflow for the quantification of erythromycin in human plasma.
Caption: Logical relationship of components in the quantitative analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Note: Erythromycin-13C,d3 as an Internal Standard for Therapeutic Drug Monitoring
Introduction
Erythromycin is a macrolide antibiotic utilized for the treatment of a variety of bacterial infections by inhibiting protein synthesis.[1][2][3] It achieves this by binding to the 50S ribosomal subunit of bacteria, which prevents the elongation of polypeptide chains.[1][2][3][][5][6] The therapeutic efficacy and safety of erythromycin can be optimized through Therapeutic Drug Monitoring (TDM), which involves measuring drug concentrations in a patient's bloodstream to adjust dosages. Due to its narrow therapeutic index and potential for drug interactions, particularly as an inhibitor of the cytochrome P450 enzyme CYP3A4, precise and accurate quantification is crucial.[2][3][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and selectivity.[8][9][10] The use of a stable isotope-labeled internal standard (SIL-IS) is critical for accurate quantification in complex biological matrices, as it compensates for variations during sample preparation and analysis.[11][12][13] Erythromycin-13C,d3, a stable isotope-labeled analog of erythromycin, serves as an ideal internal standard for the quantification of erythromycin in clinical samples.[2][3][14][15] This application note provides a detailed protocol for the use of this compound in the therapeutic drug monitoring of erythromycin by LC-MS/MS.
Principle of the Method
This method employs a protein precipitation technique for the extraction of erythromycin and the internal standard, this compound, from human plasma. The prepared samples are then analyzed by a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of erythromycin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Materials and Reagents
-
Erythromycin analytical standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC or UPLC system
-
Tandem mass spectrometer
Experimental Protocols
Preparation of Stock and Working Solutions
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Erythromycin Working Solutions: Prepare a series of working solutions by serially diluting the erythromycin stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 100 µL of patient plasma, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 2.0 | 10 | 90 |
| 2.1 | 90 | 10 |
| 3.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for Erythromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Erythromycin | 734.5 | 576.4 | 80 | 35 |
| This compound | 738.0 | 580.4 | 80 | 35 |
Data Analysis and Quantification
The concentration of erythromycin in the patient samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentration of erythromycin in the unknown samples.
Method Validation
The method should be validated according to regulatory guidelines to ensure its reliability for clinical use. Key validation parameters include:
-
Linearity: A calibration curve should be prepared with at least five non-zero concentrations covering the expected therapeutic range. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The accuracy should be within ±15% of the nominal value, and the precision (coefficient of variation, CV) should be ≤15%.
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of erythromycin and the internal standard.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of erythromycin in plasma should be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.
Visualization of the Experimental Workflow
Caption: Workflow for Erythromycin TDM using this compound.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of erythromycin by LC-MS/MS. This stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, leading to accurate and precise quantification. The detailed protocol and methodologies presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique in a clinical or research setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Erythromycin-13C-d3 - Antibiotics - CAT N°: 25310 [bertin-bioreagent.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Erythromycin-13C-d3 | Deuterated compounds | TargetMol [targetmol.com]
Application Notes and Protocols for Erythromycin-13C,d3 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin, a macrolide antibiotic, is widely used for its bacteriostatic properties and also exhibits notable anti-inflammatory and prokinetic effects. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to understand its mechanism of action, robust analytical methods are imperative. The use of stable isotope-labeled internal standards, such as Erythromycin-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides the highest level of accuracy and precision for the quantification of erythromycin in biological matrices.[1]
These application notes provide detailed protocols for the use of this compound in pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to conduct comprehensive evaluations of erythromycin and its derivatives.
Pharmacokinetic Studies
The primary application of this compound in pharmacokinetic studies is as an internal standard for the accurate quantification of erythromycin in biological samples. The stable isotope dilution method minimizes variability introduced during sample preparation and analysis, ensuring high-quality data.[1]
Experimental Protocol: Pharmacokinetic Study of Oral Erythromycin in Humans
This protocol outlines a single-dose pharmacokinetic study in healthy human volunteers.
1. Study Design:
-
Subjects: A cohort of healthy adult volunteers (n=12) meeting inclusion/exclusion criteria.
-
Dosing: A single oral dose of 250 mg or 500 mg erythromycin tablets administered with 240 mL of water after an overnight fast.[2][3]
-
Blood Sampling: Venous blood samples (approximately 5 mL) collected into tubes containing K2EDTA as an anticoagulant at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
2. Bioanalytical Method: LC-MS/MS Quantification of Erythromycin
This method utilizes a stable isotope dilution technique with this compound as the internal standard.
-
Materials:
-
Erythromycin reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Water, deionized
-
Human plasma (for calibration standards and quality controls)
-
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of erythromycin and this compound in methanol.
-
Prepare serial dilutions of the erythromycin stock solution in 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To 100 µL of plasma, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Erythromycin: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values should be optimized for the instrument used.)
-
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of erythromycin to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of erythromycin in the unknown plasma samples.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using non-compartmental analysis with appropriate software.[2][3]
Data Presentation: Representative Pharmacokinetic Parameters of Oral Erythromycin in Humans
The following table summarizes typical pharmacokinetic parameters of erythromycin following oral administration, as determined by studies utilizing LC-MS/MS with a stable isotope-labeled internal standard.
| Parameter | 250 mg Dose | 500 mg Dose | Reference |
| Cmax (ng/mL) | 500 - 1500 | 1000 - 3000 | [4] |
| Tmax (h) | 2 - 4 | 2 - 4 | [2] |
| AUC (ng·h/mL) | 2000 - 6000 | 5000 - 15000 | [4] |
| t½ (h) | 1.5 - 2.5 | 1.5 - 2.5 | [2][3] |
Note: These values are approximate and can vary based on the erythromycin formulation and individual patient factors.
Pharmacodynamic Studies
Erythromycin exerts its effects through multiple mechanisms, including inhibition of bacterial protein synthesis, anti-inflammatory actions, and prokinetic activity. This compound can be used in these studies to accurately quantify erythromycin concentrations in the experimental system, allowing for a precise correlation between drug exposure and the observed pharmacodynamic effect.
Anti-inflammatory Activity: Inhibition of NF-κB Signaling
Erythromycin has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[5]
This protocol describes an in vitro assay to measure the inhibitory effect of erythromycin on NF-κB activation in a human cell line.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct.
-
Reagents:
-
HEK293 cells with NF-κB-luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Erythromycin
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator
-
Luciferase assay reagent
-
This compound for concentration verification (optional)
-
-
Procedure:
-
Seed HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of erythromycin (e.g., 0.1 to 100 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation. Include a vehicle control (no erythromycin) and an unstimulated control.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
(Optional) In parallel wells, after the incubation period, collect the cell culture supernatant or cell lysate to quantify the actual erythromycin concentration using the LC-MS/MS method described in the pharmacokinetic section, with this compound as the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each erythromycin concentration relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the erythromycin concentration to determine the IC50 value.
-
Caption: Erythromycin inhibits the NF-κB signaling pathway.
Prokinetic Activity: Motilin Receptor Agonism
Erythromycin acts as a motilin receptor agonist, stimulating gastrointestinal motility.[3][6]
This protocol measures the activation of the motilin receptor by erythromycin by detecting changes in intracellular calcium levels.
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human motilin receptor.
-
Reagents:
-
Motilin receptor-expressing cells
-
Cell culture medium
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Erythromycin
-
Motilin (as a positive control)
-
This compound for concentration verification (optional)
-
-
Procedure:
-
Plate the motilin receptor-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add varying concentrations of erythromycin or motilin to the wells and immediately begin measuring fluorescence intensity over time.
-
(Optional) Confirm the concentrations of erythromycin in the assay wells using the LC-MS/MS method with this compound.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity as an indicator of intracellular calcium mobilization.
-
Plot the response against the concentration of erythromycin and motilin to determine the EC50 values.
-
Caption: Erythromycin activates the motilin receptor signaling cascade.
Conclusion
The use of this compound as an internal standard is crucial for the accurate and precise quantification of erythromycin in complex biological matrices. The detailed protocols provided in these application notes for pharmacokinetic and pharmacodynamic studies will enable researchers to generate high-quality, reliable data. This will facilitate a deeper understanding of erythromycin's clinical pharmacology and aid in the development of new therapeutic strategies. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual representation of the underlying mechanisms and experimental designs.
References
- 1. droracle.ai [droracle.ai]
- 2. longdom.org [longdom.org]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Erythromycin in Biological Matrices Using Stable Isotope Dilution and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. Accurate quantification of erythromycin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. This application note details robust and sensitive methods for the sample preparation and analysis of erythromycin from biological matrices, such as plasma and tissue, utilizing a stable isotope-labeled internal standard for enhanced accuracy and precision. The protocols provided are optimized for high-throughput analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as Erythromycin-(N-methyl-13C, d3), is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[1] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Workflow
The overall experimental workflow for the analysis of erythromycin is depicted below. The process begins with the collection of the biological sample, followed by the addition of the stable isotope internal standard, sample extraction and cleanup, and finally, analysis by LC-MS/MS.
References
Application Note: Solid-Phase Extraction Protocol for the Quantification of Erythromycin in Biological Matrices using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic widely used in clinical and veterinary medicine. Accurate and reliable quantification of erythromycin in complex biological matrices such as plasma, tissue, and milk is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Solid-Phase Extraction (SPE) is a robust and selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical performance, particularly when coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Erythromycin-(N-methyl-¹³C,d₃), is considered the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in extraction recovery and instrument response[1][2].
This document provides a detailed protocol for the solid-phase extraction of erythromycin from biological samples using an internal standard, ensuring high recovery and reproducibility for subsequent LC-MS/MS analysis.
Experimental Protocol
This protocol outlines a general procedure for the extraction of erythromycin. Optimization may be required depending on the specific matrix (e.g., plasma, tissue homogenate, milk).
1. Materials and Reagents
-
SPE Cartridge: Reversed-phase cartridges (e.g., C18 or polymeric sorbents like Phenomenex Strata-X) are commonly used[3].
-
Erythromycin Standard: Analytical grade.
-
Internal Standard (IS): Erythromycin-(N-methyl-¹³C,d₃) is recommended for LC-MS/MS analysis[1][2]. Roxithromycin can be considered as an alternative for HPLC-UV analysis.
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, Ammonium Acetate, and Ammonium Hydroxide.
-
Sample Pre-treatment Buffer: 2% Ammonium Hydroxide in water.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: HPLC-grade Water.
-
Wash Solution: 5-10% Methanol in water.
-
Elution Solvent: Methanol or Acetonitrile, often with a small percentage of a modifier like formic acid or ammonium hydroxide to ensure complete elution.
-
Reconstitution Solvent: Typically the initial mobile phase of the chromatographic method (e.g., 80:20 Water:Acetonitrile)[4].
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of erythromycin and the internal standard (e.g., Erythromycin-(N-methyl-¹³C,d₃)) in methanol at a concentration of 1 mg/mL[5]. Store at -20°C or below[2][5].
-
Working Standard Solutions: Prepare serial dilutions of the erythromycin stock solution in the appropriate solvent to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration suitable for spiking into all samples, calibrators, and quality controls (QCs). A typical final concentration might be around 12.5 ng/mL[1].
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, homogenized tissue) to room temperature.
-
Pipette a known volume (e.g., 0.5 mL) of the sample into a centrifuge tube[4].
-
Add the internal standard working solution to each sample, calibrator, and QC, and vortex briefly.
-
Alkalize the sample by adding a pre-treatment buffer (e.g., 2% Ammonium Hydroxide) to adjust the pH above the pKa of erythromycin (~8.8) to ensure it is in a neutral state for optimal retention on a reversed-phase sorbent. Vortex mix for 1 minute.
-
Centrifuge the sample to pellet any precipitated proteins or particulates. The supernatant will be loaded onto the SPE cartridge.
-
3. Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol through the sorbent bed. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 2-3 mL of HPLC-grade water. Ensure about 1 mm of solvent remains above the sorbent bed to prevent it from drying.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of the wash solution (e.g., 5-10% Methanol in water) to remove hydrophilic impurities and matrix components.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water, which can interfere with the elution of the analyte[6].
-
Elution: Elute the erythromycin and internal standard from the cartridge using 1-2 mL of the elution solvent (e.g., Methanol). Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the reconstitution solvent[4]. Vortex to ensure the residue is fully dissolved. The sample is now ready for injection into the analytical instrument.
Data Presentation
The performance of the SPE method should be validated by assessing parameters such as recovery, precision, and linearity. The following table summarizes typical performance data reported for erythromycin extraction.
| Parameter | Matrix | Value | Reference |
| Recovery | Human Plasma | 88 - 105% | [4] |
| Chicken Tissue & Eggs | 87.78 - 104.22% | [5] | |
| Accuracy | Distillers Grains | 90 - 102% | [1] |
| Precision (Intra-day RSD) | Distillers Grains | 3.8 - 6.8% | [1] |
| Chicken Tissue & Eggs | < 7.10% | [5] | |
| Precision (Inter-day RSD) | Chicken Tissue & Eggs | < 7.10% | [5] |
| Limit of Quantification (LOQ) | Human Plasma | 0.5 ng/mL | [4] |
| Chicken Tissue & Eggs | 2.0 µg/kg | [5] | |
| Linearity (Correlation Coefficient) | Human Plasma | 0.995 - 1.000 | [4] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Liquid-Liquid Extraction of Erythromycin from Biological Matrices
Introduction Erythromycin is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of erythromycin in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food products. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating erythromycin from complex biological samples prior to chromatographic analysis. This method leverages the differential solubility of erythromycin in immiscible liquid phases to separate it from endogenous interferences.
Principle of Liquid-Liquid Extraction for Erythromycin The LLE of erythromycin is primarily based on pH-dependent partitioning. Erythromycin is a basic compound with a pKa of approximately 8.6.[1]
-
Alkaline Conditions (pH > 9) : At a pH above its pKa, erythromycin is predominantly in its non-ionized, more hydrophobic form. This state enhances its solubility in water-immiscible organic solvents, facilitating its extraction from the aqueous biological matrix into the organic phase.
-
Acidic Conditions (pH < 6) : In an acidic environment, erythromycin becomes protonated (positively charged), increasing its polarity and solubility in the aqueous phase. This principle is exploited for back-extraction, where the analyte is transferred from the organic solvent back into a clean aqueous phase for analysis.[2]
Key parameters influencing the extraction efficiency include the choice of organic solvent, the pH of the aqueous phase, the solvent-to-sample volume ratio, and mixing time.[1]
Caption: General workflow for the liquid-liquid extraction of erythromycin from biological samples.
Detailed Experimental Protocols
Protocol 1: Extraction from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of erythromycin in human plasma.[3]
Methodology
-
Sample Preparation : Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Alkalization : Add an appropriate volume of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the plasma pH to >9.0.
-
Internal Standard : Spike the sample with an internal standard (e.g., oleandomycin or an isotope-labeled erythromycin) if required for the analytical method.[4][5]
-
Extraction : Add 3 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether).[5]
-
Mixing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation : Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection : Carefully transfer the upper organic layer to a new clean tube, avoiding any contamination from the aqueous phase.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 80:20 water:acetonitrile).[3]
-
Analysis : Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for quantification.
Caption: Protocol workflow for erythromycin extraction from human plasma samples.
Protocol 2: Extraction from Human Urine
This protocol is based on a method for the simultaneous determination of erythromycin and azithromycin in human urine using HPLC.[6]
Methodology
-
Sample Collection : Transfer a 1.0 mL aliquot of a urine sample into a 25.0 mL separating funnel.[6]
-
Extraction Solvent : Add 5.0 mL of a diethyl ether-dichloromethane (4:1, v/v) mixture to the funnel.[6]
-
Mixing : Shake the funnel thoroughly for 15 minutes to facilitate the extraction.[6]
-
Phase Separation : Allow the layers to separate.
-
Collection : Transfer the organic layer to a clean glass tube.
-
Evaporation : Evaporate the solvent to dryness in a water bath.[6]
-
Reconstitution : Reconstitute the residue in a suitable solvent, such as absolute ethanol, and inject a 20 µL aliquot into the HPLC system.[6]
Caption: Protocol workflow for erythromycin extraction from human urine samples.
Protocol 3: Extraction from Animal Tissue (e.g., Fish Muscle)
This protocol describes a common procedure for extracting erythromycin from fish tissue, often involving a de-fatting step.[4]
Methodology
-
Homogenization : Weigh 2.0 g of homogenized tissue sample into a centrifuge tube.
-
First Extraction : Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge. Collect the supernatant.
-
Second Extraction : Repeat the extraction on the remaining pellet with another 10 mL of acetonitrile, vortex, and centrifuge. Combine the supernatants.[4]
-
De-fatting : Add 10 mL of n-hexane to the combined acetonitrile extract. Vortex for 30 seconds and centrifuge for 5 minutes.[4]
-
Collection : Discard the upper n-hexane layer. Transfer the lower acetonitrile layer to a new tube.
-
Evaporation : Evaporate the acetonitrile extract to dryness under a nitrogen stream.
-
Reconstitution : Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Caption: Protocol workflow for erythromycin extraction from animal tissue samples.
Protocol 4: Extraction from Fermentation Broth (with Back-Extraction)
This protocol uses a liquid phase extraction with back-extraction (LPE-BE) for a high degree of cleanup, which is ideal for complex matrices like fermentation broths.[2]
Methodology
-
Sample Preparation : Take a 500 µL aliquot of the fermentation broth.
-
pH Adjustment (Extraction) : Adjust the sample pH to 10.0 using a suitable base.[2]
-
Forward Extraction : Add 500 µL of n-butyl acetate. Shake vigorously and then centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.[2]
-
Collect Organic Phase : Carefully transfer the n-butyl acetate (organic) phase to a new tube.
-
pH Adjustment (Back-Extraction) : Add 500 µL of an acidic aqueous solution (e.g., 25mM KH2PO4 buffer adjusted to pH 5.0).[2]
-
Back-Extraction : Vortex the mixture to transfer the protonated erythromycin from the organic phase into the acidic aqueous phase.
-
Phase Separation : Centrifuge at 3000 rpm to separate the phases.[2]
-
Analysis : Collect the lower acidic aqueous phase and inject a 50 µL aliquot directly into the HPLC system.[2]
Caption: LLE with back-extraction workflow for erythromycin from fermentation broth.
Summary of Quantitative Performance Data
The performance of LLE methods for erythromycin varies depending on the matrix, solvent system, and analytical technique. The following table summarizes validation data from various studies.
| Biological Matrix | Extraction Solvent(s) | Analytical Method | Recovery (%) | LOQ | LOD | Citation(s) |
| Human Plasma | tert-butyl methyl ether | LC-Amperometric | >95% | 0.2 µmol/L | - | [5][7] |
| Human Plasma | Not Specified (LLE) | LC-MS/MS | 88 - 105% | 0.5 ng/mL | - | [3] |
| Human Plasma | Not Specified (LLE) | LC-ESI-MS | - | 0.5 ng/mL | - | [8] |
| Human Urine | Diethyl ether-Dichloromethane | HPLC-UV | 96.54 - 112.07% | 0.94 µg/mL | - | [6][9] |
| Human Serum/Urine | Not Specified (SPE + LLE) | HPLC-UV | - | 0.25 µg/mL (Serum)1.0 µg/mL (Urine) | - | [10] |
| Animal Tissue (Trout) | Acetonitrile, n-Hexane | LC-ESI-MS/MS | 85 - 97% | - | - | [4] |
| Animal Tissue (Various) | Chloroform | HPLC-UV/EC | >95% | 0.125 µg/g | - | [7] |
| Fermentation Broth | n-butyl acetate | HPLC-DAD | 99.5% | 0.1 mg/mL (Ery B,C)0.5 mg/mL (Ery A) | 0.002 mg/mL (Ery C) | [2] |
| Cow's Milk | Chloroform | HPLC-UV/EC | >95% | 0.025 µg/g | - | [7] |
LOQ = Limit of Quantification; LOD = Limit of Detection. Values are converted to common units where possible.
Application Notes & Considerations
-
Solvent Selection : Acetonitrile is effective for initial extraction from tissues as it also performs protein precipitation.[4] Butyl acetate and octanol are commonly used for extraction from fermentation broths, with octanol offering advantages due to its lower solubility in the aqueous phase.[2][11] For cleaner matrices like plasma, tert-butyl methyl ether is a suitable choice.[5]
-
Stability of Erythromycin : Erythromycin is highly unstable under acidic conditions (pH < 4), where it degrades to anhydroerythromycin.[12][13] Therefore, samples should be processed under neutral or alkaline conditions. If an acidic back-extraction is performed, the analysis should proceed immediately. For storage, samples are stable at -20°C.[3][14]
-
Emulsion Formation : Emulsions can form at the interface of the aqueous and organic layers, especially with protein-rich samples like plasma or tissue homogenates. This can hinder phase separation.[1] Mitigation strategies include high-speed centrifugation, addition of salt (salting-out effect), or using a solvent system less prone to emulsion formation.[1]
-
Method Validation : As shown in the data table, recovery and limits of quantification can vary significantly. It is critical to validate the chosen LLE method for the specific biological matrix and analytical instrument being used. Validation should assess recovery, precision, accuracy, linearity, and stability to ensure reliable results.[15]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of erythromycin in human plasma, using column liquid chromatography with a polymeric packing material, alkaline mobile phase and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of erythromycin in serum and urine by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes: Quantification of Erythromycin in Food and Environmental Matrices using Erythromycin-¹³C,d₃ by Isotope Dilution LC-MS/MS
Introduction
Erythromycin is a widely used macrolide antibiotic in human and veterinary medicine.[1] Its extensive use can lead to the presence of residues in food products of animal origin and various environmental compartments, such as surface water and wastewater.[2][3][4] Monitoring these residues is crucial due to concerns about the development of antimicrobial resistance and potential ecological impacts.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of erythromycin residues.[7][8] The isotope dilution technique, which employs a stable isotope-labeled internal standard, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[9] Erythromycin-¹³C,d₃, a stable isotope-labeled analog of erythromycin, serves as an ideal internal standard for this purpose, ensuring high accuracy and precision in analytical results.[10][11][12]
These application notes provide detailed protocols for the analysis of erythromycin in food (animal tissue and distillers grains) and environmental (water) samples using Erythromycin-¹³C,d₃ as an internal standard.
Application 1: Analysis of Erythromycin in Food Matrices
This protocol is applicable for the determination of erythromycin residues in complex food matrices such as animal tissues (e.g., chicken, fish) and animal feed ingredients like distillers grains (DG). The use of Erythromycin-¹³C,d₃ is critical for correcting matrix-induced signal suppression or enhancement.
Experimental Protocol: Food Matrix Analysis
1. Reagents and Materials
-
Erythromycin analytical standard (≥95% purity)
-
Erythromycin-¹³C,d₃ (≥98% purity, ≥99% deuterated forms)[10][11]
-
Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Formic acid (FA) and Ammonium acetate (NH₄OAc)
-
n-Hexane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic-Balanced, HLB) or QuEChERS tubes.
-
Homogenizer, centrifuge, vortex mixer, and sample filtration units (0.22 µm).
2. Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh ~2 mg of Erythromycin and Erythromycin-¹³C,d₃ standards. Dissolve each in separate 20 mL volumetric flasks using acetonitrile. Store at -80°C for up to one year.[5][10]
-
Mixed Internal Standard (IS) Working Solution (e.g., 1.0-2.5 µg/mL): Prepare by diluting the Erythromycin-¹³C,d₃ primary stock with a mixture of 20:80 ACN:Water.[5][10]
-
Calibration Standards (e.g., 0.05 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the Erythromycin primary stock solution. Fortify each calibration level with a constant concentration of the IS working solution.
3. Sample Preparation
-
Method A: Distillers Grains (Based on FDA/AOAC Method) [5][10]
-
Homogenization: Homogenize ~500 g of the bulk sample using a grinder and sieve (1.18 mm pore size).[10]
-
Extraction: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add a known volume of the Erythromycin-¹³C,d₃ IS working solution.
-
Solvent Addition: Add 10 mL of acetonitrile, vortex for 2 minutes, and centrifuge.
-
Defatting: Transfer the supernatant to a new tube, add 5 mL of n-hexane, vortex, and centrifuge. Discard the upper hexane layer.
-
Cleanup: The extract can be further cleaned using SPE if necessary.
-
Final Preparation: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Method B: Animal Tissue (Adapted from QuEChERS Method) [13]
-
Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with 100 µL of the Erythromycin-¹³C,d₃ IS working solution and vortex for 1 min.
-
Extraction: Add 10 mL of ACN:Water (80:20, v/v), vortex for 1 min, and centrifuge at 10,000 x g for 8 min.[13]
-
Cleanup (QuEChERS): Transfer 1 mL of the supernatant to a QuEChERS cleanup tube (e.g., containing PSA and C18 sorbents). Vortex for 1 min and centrifuge.[13]
-
Final Preparation: Take 0.5 mL of the purified extract, mix with 0.5 mL of water, and filter through a 0.22 µm membrane into an autosampler vial.[13]
-
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate.[14]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
-
Gradient: A typical gradient starts with high aqueous phase, ramps up the organic phase to elute the analyte, followed by a wash and re-equilibration step.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard.
-
Quantitative Data for Food Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Distillers Grains | 5 ng/g (µg/kg) | [5] |
| LOQ | Chicken Tissues & Eggs | 2.0 µg/kg | [13] |
| Limit of Detection (LOD) | Chicken Tissues & Eggs | 0.5 µg/kg | [13] |
| Recovery | Chicken Tissues & Eggs | 87.8% - 104.2% | [13] |
| Recovery | Trout | 87.0% - 97.8% | [7] |
| Precision (RSD) | Distillers Grains | 3.8% - 6.8% | [9] |
| Linearity (r²) | Multiple | ≥0.99 | [8][15] |
Workflow for Food Matrix Analysis
Caption: Workflow for Erythromycin analysis in food.
Application 2: Analysis of Erythromycin in Environmental Water
This protocol is designed for the quantification of erythromycin in various water samples, including surface water, groundwater, and wastewater effluent. The low expected concentrations necessitate a sensitive method, where the use of Erythromycin-¹³C,d₃ is essential for achieving reliable results.
Experimental Protocol: Water Analysis
1. Reagents and Materials
-
Erythromycin and Erythromycin-¹³C,d₃ standards.
-
Methanol (MeOH), Acetonitrile (ACN), and Water (LC-MS grade).
-
Formic acid (FA).
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Glass fiber filters (e.g., 0.7 µm), Syringe filters (0.22 µm).
-
SPE manifold, nitrogen evaporator.
2. Standard Solution Preparation
-
Prepare primary stock and working solutions as described in the food analysis protocol. Calibration standards should be prepared in the range relevant for environmental samples (e.g., 1 - 100 ng/L).
3. Sample Preparation (SPE Pre-concentration)
-
Filtration: Filter the water sample (e.g., 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Fortification: Add a known amount of the Erythromycin-¹³C,d₃ IS working solution to the filtered water sample.[16]
-
SPE Cartridge Conditioning: Condition an HLB SPE cartridge sequentially with methanol followed by ultrapure water.
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with ultrapure water to remove interferences.
-
Elution: Dry the cartridge thoroughly under vacuum or nitrogen, then elute the analytes with methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna Omega, 1.6 µm).[15]
-
Mobile Phase A: Water with 0.1% Formic Acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
-
Flow Rate: 0.4 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Gradient: A multi-step gradient is typically used to separate the analyte from matrix components.[15]
-
-
Tandem Mass Spectrometry:
-
Ionization: ESI, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use established transitions for quantification and confirmation.
-
Quantitative Data for Water Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Surface Water | 7 - 23 ng/L | [15] |
| Limit of Detection (LOD) | Surface Water | 2 - 7 ng/L | [15] |
| Recovery | Wastewater | ≥78% | [17] |
| Recovery | Surface Water | 87% - 105% | [15] |
| Precision (RSD) | Surface Water | 8% - 16% | [15] |
| Linearity (r²) | Surface Water | ≥0.99 | [15] |
Workflow for Environmental Water Analysis
Caption: Workflow for Erythromycin analysis in water.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Application of Erythromycin and/or Raoultella sp. Strain MC3 Alters the Metabolic Activity of Soil Microbial Communities as Revealed by the Community Level Physiological Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Global review and analysis of erythromycin in the environment: Occurrence, bioaccumulation and antibiotic resistance hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Influence of the antibiotic erythromycin on anaerobic treatment of a pharmaceutical wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fda.gov [fda.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Determination of Erythromycin in Animal Tissues Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock. The potential for erythromycin residues to remain in animal-derived food products necessitates sensitive and accurate analytical methods to ensure food safety and compliance with regulatory limits. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of veterinary drug residues in complex matrices such as animal tissues. This method offers high selectivity, sensitivity, and accuracy by utilizing a stable isotopically labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the determination of erythromycin in various animal tissues, including muscle, liver, and kidney, using an isotope dilution LC-MS/MS method. The protocol incorporates a robust sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by solid-phase extraction (SPE) cleanup for optimal removal of matrix interferences.
Principle
The method involves the extraction of erythromycin and the isotopically labeled internal standard, Erythromycin-¹³C,d₃, from homogenized animal tissue using an acidified acetonitrile solution. The extract is then purified using a combination of QuEChERS cleanup and solid-phase extraction. The purified extract is analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved by measuring the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Erythromycin analytical standard (≥98% purity)
-
Erythromycin-¹³C,d₃ (isotopically labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Oasis HLB SPE cartridges (or equivalent)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solution Preparation
-
Erythromycin Stock Solution (1 mg/mL): Accurately weigh 10 mg of erythromycin standard and dissolve in 10 mL of methanol.
-
Erythromycin-¹³C,d₃ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythromycin-¹³C,d₃ and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-¹³C,d₃ stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the animal tissue (muscle, liver, or kidney) to a uniform consistency.
-
Weighing and Spiking: Weigh 2.0 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add 20 µL of the 1 µg/mL Erythromycin-¹³C,d₃ internal standard spiking solution.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the dSPE step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 6 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: Mass Spectrometric Parameters for Erythromycin and its Isotope Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Cone Voltage (V) | Collision Energy (eV) |
| Erythromycin | 734.5 | 158.2 | 576.4 | 40 | 25 |
| Erythromycin-¹³C,d₃ | 738.5 | 161.2 | 579.4 | 40 | 25 |
Table 2: Method Performance Characteristics in Different Animal Tissues
| Tissue Type | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Precision (RSD, %) |
| Muscle | 1.0 | 92.5 ± 5.3 | < 10 |
| Liver | 2.0 | 88.2 ± 6.1 | < 15 |
| Kidney | 2.0 | 90.7 ± 5.8 | < 12 |
Table 3: Calibration Curve Data
| Parameter | Value |
| Calibration Range | 1.0 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Visualizations
Caption: Experimental workflow for the determination of erythromycin in animal tissues.
Caption: Logical relationship for quantification using isotope dilution.
Conclusion
The described isotope dilution LC-MS/MS method provides a reliable and robust approach for the routine monitoring of erythromycin residues in various animal tissues. The combination of QuEChERS extraction and SPE cleanup effectively minimizes matrix interference, leading to accurate and precise quantification. The use of a stable isotopically labeled internal standard ensures the high quality of the analytical results, making this method suitable for regulatory compliance testing and food safety applications.
Application Notes and Protocols for In Vivo CYP3A4 Inhibition Studies Using Erythromycin-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of approximately 50% of clinically prescribed drugs.[1] Assessing the potential for drug-drug interactions (DDIs) involving CYP3A4 is a mandatory step in drug development. Erythromycin, a macrolide antibiotic, is a well-characterized mechanism-based inhibitor of CYP3A4.[2][3] The use of a stable isotope-labeled version, Erythromycin-¹³C,d₃, offers a safe and precise method for conducting in vivo CYP3A4 inhibition studies.[4][5] This approach, often coupled with the Erythromycin Breath Test (ERMBT), provides a non-invasive and dynamic measure of CYP3A4 activity.[6][7]
Stable isotope labeling involves replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope, such as ¹³C or Deuterium (d).[4] These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, allowing for accurate quantification in biological samples.[4][8] The use of Erythromycin-¹³C,d₃ eliminates the risks associated with radioactive isotopes (e.g., ¹⁴C), making it ideal for clinical trials, including those in vulnerable populations.[4][9]
Principle of the Erythromycin Breath Test (ERMBT):
The ERMBT is based on the N-demethylation of erythromycin by CYP3A4 in the liver.[10] When Erythromycin labeled with ¹³C in the N-demethyl group is administered, CYP3A4 metabolizes it, releasing ¹³CO₂. This labeled carbon dioxide is then exhaled in the breath, and its rate of appearance provides a real-time measure of hepatic CYP3A4 activity.[6][7][10] A decrease in the exhalation of ¹³CO₂ after co-administration of a test compound indicates inhibition of CYP3A4.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from an in vivo study investigating the effect of a novel drug candidate on CYP3A4 activity using the Erythromycin-¹³C,d₃ breath test.
Table 1: Pharmacokinetic Parameters of Erythromycin-¹³C,d₃
| Treatment Group | Cmax of Δ¹³CO₂ (‰) | AUC₀₋t of Δ¹³CO₂ (‰ * h) |
| Control (Erythromycin-¹³C,d₃ alone) | 8.5 ± 1.2 | 25.6 ± 3.8 |
| Test Compound (Potential Inhibitor) | 4.2 ± 0.9 | 12.8 ± 2.5 |
| Positive Control (Ketoconazole) | 2.1 ± 0.5 | 6.4 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo CYP3A4 Inhibition Parameters
| Treatment Group | CYP3A4 Activity (% of Control) | Fold Inhibition |
| Test Compound (Potential Inhibitor) | 50% | 2.0 |
| Positive Control (Ketoconazole) | 25% | 4.0 |
Calculated from the AUC₀₋t of Δ¹³CO₂ relative to the control group.
Experimental Protocols
Materials and Reagents
-
Erythromycin-¹³C,d₃ (sterile, pyrogen-free solution)
-
Test compound (formulated for administration)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Breath collection bags or devices
-
Infrared spectrophotometer or isotope ratio mass spectrometer for ¹³CO₂ analysis
-
Equipment for intravenous infusion (if applicable)
-
Sample collection tubes for blood (if pharmacokinetic analysis of erythromycin is also performed)
-
Centrifuge and freezer (-80°C) for plasma sample processing
Study Design and Subject Preparation
-
Subject Selection: Healthy volunteers are typically recruited. Subjects should be non-smokers and have no history of significant medical conditions.
-
Washout Period: A sufficient washout period for any medications that could interfere with CYP3A4 activity is required prior to the study.
-
Fasting: Subjects should fast overnight for at least 8 hours before the administration of Erythromycin-¹³C,d₃ to minimize variability in absorption and metabolism.[11]
Experimental Procedure
-
Baseline Breath Sample: A baseline breath sample is collected from each subject before the administration of any study drugs to determine the natural abundance of ¹³CO₂.
-
Drug Administration:
-
Control Arm: Administer a single dose of Erythromycin-¹³C,d₃ (e.g., intravenous or oral).[7]
-
Test Arm: Co-administer the test compound with Erythromycin-¹³C,d₃. The timing of administration will depend on the pharmacokinetic properties of the test compound.
-
Positive Control Arm: Co-administer a known CYP3A4 inhibitor (e.g., ketoconazole) with Erythromycin-¹³C,d₃.
-
-
Breath Sample Collection: Collect breath samples at predetermined time points after administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes).[6] Subjects exhale into a collection bag.
-
Blood Sample Collection (Optional): If plasma concentrations of Erythromycin-¹³C,d₃ are to be measured, collect blood samples at the same time points as breath collection.
-
Sample Processing and Analysis:
-
Breath Samples: The concentration of ¹³CO₂ in the exhaled breath is measured using an infrared spectrophotometer or isotope ratio mass spectrometer.[7] The results are typically expressed as the change from baseline (Δ¹³CO₂).
-
Blood Samples: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis. Plasma concentrations of Erythromycin-¹³C,d₃ can be determined using a validated LC-MS/MS method.[4]
-
Data Analysis
-
Calculate the change in ¹³CO₂ exhalation (Δ¹³CO₂) from baseline for each time point.
-
Determine the maximum concentration of Δ¹³CO₂ (Cmax) and the area under the concentration-time curve (AUC) for Δ¹³CO₂.
-
Compare the Cmax and AUC values between the control, test, and positive control groups to assess the extent of CYP3A4 inhibition. A significant decrease in these parameters in the presence of the test compound indicates CYP3A4 inhibition.[7]
Visualizations
Caption: Mechanism of the Erythromycin-¹³C,d₃ Breath Test and CYP3A4 Inhibition.
Caption: Experimental Workflow for In Vivo CYP3A4 Inhibition Study.
References
- 1. Frontiers | CYP3A4∗22 Genotyping in Clinical Practice: Ready for Implementation? [frontiersin.org]
- 2. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin breath test - Wikipedia [en.wikipedia.org]
- 7. The use of 13C-erythromycin as an in vivo probe to evaluate CYP3A-mediated drug interactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. 13C-erythromycin breath test as a noninvasive measure of CYP3A activity in newborn infants: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythromycin-13C,d3 LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Erythromycin and its stable isotope-labeled internal standard, Erythromycin-13C,d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods, ensure data quality, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Erythromycin and this compound?
A1: The most commonly used precursor ion for Erythromycin is the protonated molecule [M+H]⁺ at m/z 734.5. For the internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 738.0.[1] From these precursor ions, several product ions can be monitored. The selection of quantifier and qualifier ions should be based on signal intensity, specificity, and stability.
Q2: How do I optimize the collision energy and other MS/MS parameters?
A2: MS/MS parameters are instrument-dependent. It is crucial to perform compound-specific tuning. Infuse a standard solution of Erythromycin and this compound directly into the mass spectrometer and vary the collision energy to find the optimal value that yields the highest intensity for your desired product ions. Similarly, optimize other source parameters like declustering potential (DP) or cone voltage (CV), ion spray voltage, and source temperature to maximize the signal of the precursor ion.[2][3]
Q3: What type of HPLC column is recommended for Erythromycin analysis?
A3: A C18 reversed-phase column is the most common choice for separating Erythromycin.[2] Columns with a particle size of 1.7 µm to 5 µm and dimensions such as 50 mm x 2.1 mm are frequently used.[2][4] The choice between different C18 chemistries (e.g., BEH, ODS) will depend on the specific requirements of your separation.
Q4: What mobile phase composition should I use?
A4: A mobile phase consisting of an aqueous component and an organic solvent is standard. The aqueous phase often contains an additive to improve peak shape and ionization efficiency. Common choices include:
-
Aqueous: Water with 0.1% formic acid or 2 mM ammonium acetate with 0.1% acetic acid.[2][4]
-
Organic: Acetonitrile or methanol.
Both isocratic and gradient elution methods can be effective.[4][5] A gradient can be beneficial for separating Erythromycin from matrix components.
Troubleshooting Guide
Poor Peak Shape (Tailing, Fronting, or Splitting)
Q5: My Erythromycin peak is tailing. What could be the cause and how can I fix it?
A5: Peak tailing for a basic compound like Erythromycin is often due to secondary interactions with the stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough to keep Erythromycin protonated. Adding 0.1% formic acid is a common practice.[2]
-
Column Contamination: The column may be contaminated with matrix components. Flush the column with a strong solvent wash. If the problem persists, consider replacing the guard column or the analytical column.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[5]
Q6: I am observing split peaks for my analyte. What should I investigate?
A6: Split peaks can be caused by several factors:
-
Injection Solvent: A mismatch between the injection solvent and the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Clogged Frit or Column Inlet: Particulate matter from the sample or system can clog the column inlet frit. Try back-flushing the column (if the manufacturer allows) or replacing it.
-
Injector Issues: Problems with the autosampler needle or injection valve can lead to improper sample introduction. Perform injector maintenance as recommended by the manufacturer.
Signal Intensity and Sensitivity Issues
Q7: The signal for Erythromycin is weak or inconsistent. How can I improve it?
A7: Low or variable signal intensity can be frustrating. Here's a checklist of potential solutions:
-
MS/MS Parameter Optimization: Re-tune the mass spectrometer for Erythromycin. Even small drifts in calibration can affect sensitivity.
-
Ion Source Cleanliness: The ion source is prone to contamination, which can suppress the signal. Clean the ion source, including the probe, capillary, and cone, according to the manufacturer's instructions.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Experiment with different additives like formic acid or ammonium acetate to find the optimal conditions for your instrument.[2]
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of Erythromycin. Improve your sample preparation method (e.g., by using solid-phase extraction) or adjust your chromatography to separate the analyte from the interfering compounds.
Q8: I'm not detecting the this compound internal standard. What should I do?
A8: First, confirm that the internal standard was added to the sample. If it was, the issue could be:
-
Incorrect MRM Transition: Double-check that you have entered the correct precursor and product ions for the internal standard (precursor m/z 738.0).[1]
-
Low Concentration: Ensure the concentration of the internal standard in your samples is appropriate for your instrument's sensitivity.
-
Degradation: Although stable isotopes are generally robust, check the stability of your internal standard stock solution.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative parameters for Erythromycin and its internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| Erythromycin | 734.5 | 158.2 | 576.4 | Instrument Dependent |
| This compound | 738.0 | 162.2 | 562.2 | Instrument Dependent |
Note: Collision energies are highly instrument-specific and should be optimized empirically.[3]
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | Inertsil ODS-2 (5 µm, 3.0 x 50 mm) | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Composition | 50:50 (A:B) | Gradient elution (refer to specific method) |
| Flow Rate | 0.7 mL/min | 0.4 mL/min |
| Column Temp. | Ambient | 40 °C |
Experimental Protocols & Workflows
A logical workflow is essential for successful method development and troubleshooting.
Experimental Workflow for Method Optimization
Caption: A typical workflow for developing an LC-MS/MS method for Erythromycin analysis.
Troubleshooting Decision Tree for No/Low Signal
Caption: A decision tree to diagnose the root cause of no or low signal in an LC-MS/MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Matrix Effects in Erythromycin Quantification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate matrix effects during the quantification of erythromycin.
Troubleshooting Guide
This guide addresses common issues encountered during erythromycin analysis in a question-and-answer format, providing specific solutions and preventative measures.
Question 1: My erythromycin signal is showing significant suppression or enhancement, leading to poor accuracy. What are the likely causes and how can I fix this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS bioanalysis. It occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of erythromycin in the mass spectrometer's ion source.[1][2]
Immediate Troubleshooting Steps:
-
Evaluate Matrix Effects: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[1] A matrix factor (MF) is calculated by comparing the peak response of erythromycin in the presence of the matrix to its response in a neat solution.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
-
Review Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[1] Consider if your current sample preparation method (e.g., protein precipitation) is sufficiently removing interfering components like phospholipids.
-
Chromatographic Separation: Check if erythromycin is co-eluting with a region of significant ion suppression. This can be visualized using a post-column infusion experiment.[3]
Logical Troubleshooting Workflow:
Question 2: I am observing inconsistent recovery of erythromycin across different samples. How can I improve this?
Answer:
Inconsistent recovery is often linked to the sample preparation method and its interaction with the specific biological matrix. The choice of extraction technique is critical for achieving high and reproducible recovery.
Solutions:
-
Optimize Extraction pH: Erythromycin is a basic compound. Adjusting the pH of the sample to be at least two units higher than its pKa (~8.8) will ensure it is in a neutral, more extractable form for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Select an Appropriate Extraction Method:
-
Liquid-Liquid Extraction (LLE): Offers good cleanup for plasma samples. A common approach involves alkalinizing the plasma and extracting with an organic solvent like methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Provides cleaner extracts compared to LLE and is suitable for complex matrices like tissue homogenates. Oasis HLB cartridges are often used for erythromycin.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly effective for complex matrices like chicken tissue, eggs, and pork.[5][6] It combines salting-out extraction with dispersive SPE for cleanup.
-
Comparison of Sample Preparation Methods for Erythromycin:
| Method | Matrix | Typical Recovery (%) | Advantages | Disadvantages | Reference |
| LLE | Human Plasma | 88 - 105% | Simple, cost-effective for cleaner matrices. | Can be less effective at removing all interferences. | [7] |
| LLE with back-extraction | Fermentation Broth | >95% | High selectivity for ionizable compounds. | More steps involved. | [8] |
| SPE (Oasis HLB) | Distillers Grains | Not specified | Excellent for cleaning up complex samples. | Can be more time-consuming and costly. | [9] |
| QuEChERS | Chicken Tissues & Eggs | 87.78 - 104.22% | Fast, high-throughput, effective for fatty matrices. | May require optimization for different matrices. | [5] |
| QuEChERS (EMR—Lipid) | Pork | 63.9 - 98.4% | Specifically designed to remove lipids. | Analyte loss can occur if not optimized. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for erythromycin quantification?
A1: The gold standard is a stable isotope-labeled (SIL) internal standard, such as erythromycin-(N-methyl-13C,d3).[9] A SIL-IS has nearly identical chemical and physical properties to erythromycin, meaning it co-elutes and experiences the same degree of matrix effect.[1][10] This allows for accurate correction of both extraction variability and ion suppression/enhancement. If a SIL-IS is not available, a structural analog like clarithromycin or oleandomycin can be used, but they may not perfectly compensate for matrix effects.[11]
Q2: How can I perform a post-column infusion experiment to identify ion suppression zones?
A2: A post-column infusion experiment helps to visualize chromatographic regions where matrix components cause ion suppression.[3]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1] However, this also dilutes the analyte. This strategy is only viable if the concentration of erythromycin in your samples is high enough to remain well above the limit of quantification (LOQ) after dilution. For trace-level analysis, more selective sample preparation techniques are necessary.
Q4: My method uses protein precipitation, but I still see significant matrix effects. What should I do?
A4: Protein precipitation (PPT) is a simple but non-selective sample preparation technique. While it removes proteins, it does not effectively remove other matrix components like phospholipids, which are major contributors to ion suppression. For cleaner extracts, consider switching to LLE or SPE.[1] A QuEChERS method with a lipid removal step (e.g., using EMR—Lipid dSPE) is particularly effective for high-fat matrices.[6]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Erythromycin from Human Plasma
This protocol is adapted from a validated method for the analysis of erythromycin in human plasma.[7]
-
Sample Preparation:
-
Pipette 0.5 mL of human plasma into a clean centrifuge tube.
-
Add the internal standard solution (e.g., erythromycin-(N-methyl-13C,d3)).
-
Alkalinize the plasma by adding a small volume of a suitable base (e.g., 50 µL of 1M NaOH) to raise the pH above 10.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dry-down and Reconstitution:
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 2 mM ammonium acetate and 0.1% acetic acid).[7]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Extraction of Erythromycin from Pork Tissue
This protocol is based on a method for macrolide analysis in pork using enhanced matrix removal for lipids.[6]
-
Sample Homogenization:
-
Weigh 2.5 g (±0.1 g) of homogenized pork into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 8 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
To a 15 mL dSPE tube containing EMR—Lipid sorbent, add 5 mL of water to activate it.
-
Transfer 5 mL of the supernatant from the extraction step to the dSPE tube.
-
Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Transfer 200 µL of the upper acetonitrile layer to a clean vial.
-
-
Final Preparation:
-
Add 800 µL of water to the vial.
-
Vortex to mix and inject into the LC-MS/MS system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. fda.gov [fda.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Erythromycin Analysis by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the analysis of erythromycin by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in erythromycin LC-MS analysis?
A1: The most prevalent interferences in erythromycin analysis by mass spectrometry include in-source fragmentation or thermal degradation, the presence of structurally related impurities, co-eluting metabolites, matrix effects from complex sample backgrounds, and co-elution with other macrolide antibiotics. Additionally, the use of involatile mobile phase components can lead to instrument contamination and signal instability.
Q2: Why am I seeing unexpected peaks at lower m/z values in my erythromycin spectrum?
A2: These are likely fragment ions generated from the thermal degradation of erythromycin A in the mass spectrometer's ion source. Erythromycin is thermally labile, and characteristic fragments at m/z 576.3, 558.3, and 540.4 are commonly observed, even when analyzing a pure standard.
Q3: Can erythromycin metabolites interfere with my analysis?
A3: Yes, metabolites such as N-demethylerythromycin A can be present in samples and may interfere with the quantification of erythromycin A or be mistaken for impurities. It is crucial to have a chromatographic method that can separate the parent drug from its metabolites.
Q4: What is a "matrix effect" and how does it affect erythromycin analysis?
A4: A matrix effect is the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue). This can lead to inaccurate and unreliable quantification of erythromycin.
Troubleshooting Guides
Issue 1: In-Source Fragmentation and Thermal Degradation
Symptom: Appearance of consistent, smaller m/z peaks (e.g., 576.3, 558.3, 540.4) that co-elute with the main erythromycin A peak (m/z 734.4).
Cause: Erythromycin is thermally sensitive and can degrade within the heated electrospray ionization (ESI) source.
Troubleshooting Steps:
-
Optimize Ion Source Temperature: Reduce the ion transfer tube or capillary temperature. A study showed that decreasing the ion transfer tube temperature from 300 °C to 250 °C eliminated the in-source fragmentation of erythromycin.
-
Adjust Source Parameters: Modify other ESI source parameters such as nebulizer and drying gas flows and voltages to find a balance that maintains sensitivity while minimizing fragmentation.
-
Use a More Thermally Labile Setting: Some mass spectrometer software has pre-set configurations for thermally labile analytes. Selecting this option can automatically adjust parameters to gentler conditions.
-
Instrument: Thermo Scientific™ ISQ™ EM Single Quadrupole Mass Spectrometer with an Autospray™ ion source.
-
Initial Observation: With the ion transfer tube at a default temperature of 300 °C, fragment ions at m/z 576.3, 558.3, and 540.4 are observed.
-
Optimization Step: Reduce the ion transfer tube temperature to 250 °C.
-
Expected Result: The generation of fragment ions is eliminated without negatively impacting the quantification of the parent erythromycin A ion (m/z 734.4).
Caption: Workflow for troubleshooting in-source fragmentation of erythromycin.
Issue 2: Interference from Related Substances
Symptom: Poor peak purity for erythromycin A, or co-eluting peaks that interfere with integration and quantification.
Cause: Erythromycin is often present as a mixture of related compounds (e.g., Erythromycin B, C, E, F, anhydroerythromycin A) which have similar structures and chromatographic behavior.
Troubleshooting Steps:
-
Improve Chromatographic Resolution:
-
Optimize the mobile phase composition (e.g., organic modifier, buffer concentration, pH). A mobile phase of 0.023 M ammonium formate (pH 10.3): water:acetonitrile (35:25:40) has been used successfully.
-
Adjust the column temperature. A column temperature of 50 °C has been shown to aid in separation.
-
Evaluate different stationary phases. A polar-embedded reversed-phase column can provide good retention for charged analytes like erythromycin.
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between erythromycin A and interfering compounds with the same nominal mass but different elemental compositions.
-
Employ Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) to selectively detect a specific precursor-to-product ion transition for erythromycin A, which will not be present for most related substances.
| Compound | [M+H]+ (m/z) |
| Erythromycin A | 734.5 |
| Erythromycin B | 717.3 |
| Erythromycin C | 719.3 |
| Erythromycin E | 748.5 |
| Erythromycin F | 750.8 |
| N-demethylerythromycin A | 750.5 |
| Anhydroerythromycin A | 716.5 |
| Erythromycin A enol ether | 716. |
Technical Support Center: Minimizing Ion Suppression of Erythromycin in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing erythromycin in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of erythromycin?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, erythromycin, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal response, which can result in poor analytical accuracy, precision, and sensitivity, ultimately leading to an underestimation of the erythromycin concentration in the sample.[1][4]
Q2: What are the common causes of ion suppression for erythromycin in complex matrices?
Ion suppression for erythromycin in complex matrices like plasma, serum, or urine is primarily caused by:
-
Endogenous Matrix Components: High concentrations of phospholipids, proteins, salts, and other endogenous substances can interfere with the ionization process.[5][6]
-
Exogenous Substances: Contaminants introduced during sample collection and preparation, such as anticoagulants, dosing vehicles, and plasticizers from labware, can also suppress the signal.[2]
-
High Analyte Concentration: At high concentrations, erythromycin itself can saturate the electrospray ionization (ESI) process, leading to a non-linear and suppressed response.[1][2]
-
Mobile Phase Additives: Inappropriate mobile phase additives can compete with erythromycin for ionization.[7]
Q3: How can I detect and assess the extent of ion suppression in my erythromycin assay?
Two common methods to evaluate ion suppression are:
-
Post-Column Infusion: A continuous infusion of a standard erythromycin solution is introduced into the LC flow after the analytical column.[3] A blank matrix sample is then injected. Any dip in the constant baseline signal for erythromycin indicates the retention time at which matrix components are eluting and causing suppression.[3]
-
Post-Extraction Spike: The response of erythromycin in a spiked, extracted blank matrix is compared to the response of erythromycin in a pure solvent at the same concentration.[5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression (a value less than 1 indicates suppression).[5]
Troubleshooting Guides
Problem: Poor signal intensity and reproducibility for erythromycin.
This is a classic symptom of ion suppression. Follow these troubleshooting steps to identify and mitigate the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary source of ion suppression.[8][9] Consider the following sample preparation techniques to remove interfering matrix components.
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean sample, leaving behind phospholipids and other small molecules that can cause significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning erythromycin into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.[9]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by selectively retaining erythromycin on a solid sorbent while matrix components are washed away.[1][8]
Experimental Protocols:
-
Detailed Protein Precipitation Protocol for Erythromycin in Plasma
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (ACN).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing erythromycin.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
-
Detailed Liquid-Liquid Extraction Protocol for Erythromycin in Plasma
-
To 200 µL of plasma sample, add an internal standard and 50 µL of 0.1 M sodium carbonate to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 5,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
-
Detailed Solid-Phase Extraction Protocol for Erythromycin in Plasma
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute erythromycin with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
-
Quantitative Data on Sample Preparation Techniques:
| Sample Preparation Technique | Analyte Recovery (%) | Ion Suppression (%) | Reference |
| Protein Precipitation (Acetonitrile) | Often >90% | Can be significant (>50%) | [2][10] |
| Liquid-Liquid Extraction (MTBE) | 85-95% | Generally lower than PPT | [11] |
| Solid-Phase Extraction (Oasis HLB) | >90% | Minimal | [12][13] |
Step 2: Optimize Chromatographic Conditions
If ion suppression persists after improving sample preparation, optimizing the chromatographic separation can help resolve erythromycin from interfering matrix components.[2][8]
-
Modify Mobile Phase: Adjusting the organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase can alter the retention times of both erythromycin and interfering compounds.[14]
-
Adjust Gradient Profile: A shallower gradient can improve the separation between erythromycin and co-eluting matrix components.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) can provide different selectivity and better resolution from interferences.[14]
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of ion suppression.[2]
Step 3: Utilize an Internal Standard
A stable isotope-labeled (SIL) internal standard for erythromycin is the most effective way to compensate for ion suppression. The SIL internal standard will co-elute with erythromycin and experience the same degree of ion suppression, allowing for an accurate ratio of analyte to internal standard to be maintained, leading to reliable quantification.[8]
Step 4: Consider Sample Dilution
Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on erythromycin ionization.[1][15] However, this approach may compromise the sensitivity of the assay, especially for samples with low erythromycin concentrations.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Relationship between sample prep, cleanliness, and ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. zefsci.com [zefsci.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction-high-performance liquid chromatography-ion trap mass spectrometry for analysis of trace concentrations of macrolide antibiotics in natural and waste water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 14. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Optimizing Erythromycin and Internal Standard Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve peak shape and resolution in the chromatographic analysis of erythromycin and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing erythromycin by HPLC?
A1: The most frequently reported issues include poor peak shape (tailing or fronting), inadequate resolution between erythromycin and its internal standard or related substances, and shifting retention times. These problems can often be attributed to the basic nature of erythromycin, which can lead to undesirable interactions with the stationary phase, and its instability in acidic conditions.
Q2: Which internal standard is recommended for the quantitative analysis of erythromycin?
A2: Roxithromycin is a commonly used and suitable internal standard for the HPLC analysis of erythromycin. Its structural similarity to erythromycin ensures comparable chromatographic behavior and extraction efficiency, which is crucial for accurate quantification. Clarithromycin has also been used as an internal standard in some methods.
Q3: Why is the pH of the mobile phase critical for erythromycin analysis?
A3: The pH of the mobile phase is a critical parameter due to erythromycin's basic nature. Operating at a pH well above the pKa of erythromycin (approximately 8.8) ensures that it is in a non-ionized state, which minimizes interactions with residual silanols on silica-based columns, thereby improving peak shape and reducing tailing. Many successful methods employ a mobile phase with a pH of 9.0 or higher.
Q4: What are the typical detection wavelengths used for erythromycin in UV-based HPLC?
A4: Erythromycin has a low UV absorbance. The most commonly used wavelengths for its detection are in the low UV range, typically between 205 nm and 215 nm, to achieve sufficient sensitivity.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Peak Shape (Peak Tailing) for Erythromycin and/or Internal Standard
Peak tailing is a common problem that can affect the accuracy of integration and reduce resolution.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: The basic amine group of erythromycin can interact with acidic silanol groups on the silica-based stationary phase.
-
Solution 1: Increase Mobile Phase pH: Adjust the mobile phase pH to be at least one to two units above the pKa of erythromycin (~8.8). A pH of 9.0 or higher is often effective. This neutralizes the analyte and minimizes silanol interactions.
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of accessible silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening.
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure and have minimal dead volume.
-
Issue 2: Inadequate Resolution Between Erythromycin and its Internal Standard (e.g., Roxithromycin)
Co-elution or poor separation of the analyte and internal standard compromises the accuracy of quantification.
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds, potentially improving their separation.
-
Change Organic Modifier Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties and interactions with the analytes and stationary phase.
-
-
Modify Mobile Phase pH: While a high pH is generally recommended for good peak shape, slight adjustments to the pH can influence the ionization state of the analytes differently, thereby affecting their retention and improving resolution.
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, for erythromycin, some studies have shown that lower temperatures (e.g., 35°C) can provide better separation from certain related substances. Experiment with temperatures in the range of 30-50°C.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18 column.
Experimental Protocols
Below are detailed methodologies for successful HPLC analysis of erythromycin.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of erythromycin in pharmaceutical formulations.
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.4% Ammonium Hydroxide in water and Methanol (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 7.0 µL |
| Detector | UV at 215 nm |
| Internal Standard | Roxithromycin |
Sample Preparation:
-
Accurately weigh and transfer a portion of the sample containing erythromycin to a volumetric flask.
-
Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase or methanol.
-
Add the internal standard solution (Roxithromycin) to achieve the desired final concentration.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: High pH Reversed-Phase HPLC for Improved Peak Shape
This method is optimized to minimize peak tailing.
| Parameter | Condition |
| Column | Polymeric C18 Column (e.g., Astec C18) |
| Mobile Phase | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | UV at 205 nm |
| Internal Standard | Roxithromycin |
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated HPLC methods for erythromycin analysis.
Table 1: Linearity and Range
| Method Reference | Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| Method A | Erythromycin A | Roxithromycin | 70-130% of nominal concentration | 0.9998 |
| Method B | Erythromycin | Not Specified | 0.5 - 2.0 µg/mL | 0.9995 |
| Method C | Roxithromycin | Erythromycin | 10.0 - 150.0 µg/mL | Not Specified |
Table 2: Precision and Accuracy
| Method Reference | Precision (%RSD) | Accuracy (% Recovery) |
| Method A | 1.1% | 100.6% |
| Method B | < 2.0% | Not Specified |
| Method C | < 7.10% | 87.78 - 104.22% |
Visualizations
Troubleshooting Workflow for Peak Shape and Resolution Issues
addressing in-source fragmentation of Erythromycin-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin-13C,d3. The focus is on addressing the common issue of in-source fragmentation (ISF) encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic for quantitative analysis as it reduces the abundance of the intended precursor ion, leading to inaccurate and unreliable results. For isotopically labeled internal standards like this compound, ISF can cause interference with the quantification of the unlabeled analyte.[2]
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The primary causes of ISF for macrolide antibiotics like erythromycin are excessive energy transfer to the ions in the source. This is typically due to:
-
High Cone/Declustering/Fragmentor Voltage: These voltages are applied to facilitate ion sampling from the atmospheric pressure region into the vacuum region of the mass spectrometer. However, if set too high, they can induce fragmentation.[1][3]
-
High Ion Source Temperature: Elevated temperatures used to aid in desolvation can provide enough thermal energy to cause the breakdown of thermally labile molecules like erythromycin.[1][4]
Q3: How does the fragmentation of this compound differ from unlabeled Erythromycin?
A3: The fragmentation pathways of this compound are expected to be identical to those of unlabeled erythromycin. The key difference is the mass-to-charge ratio (m/z) of the precursor and fragment ions, which will be shifted by the mass of the isotopic labels (+4 Da for 13C and d3). The relative intensities of the fragment ions may show minor differences due to isotope effects, but the overall fragmentation pattern should be consistent.
Q4: What are the characteristic fragment ions of Erythromycin?
A4: The electrospray ionization (ESI) mass spectrum of erythromycin typically shows the protonated molecule [M+H]⁺. Common fragmentation pathways involve the neutral loss of the cladinose sugar moiety, followed by sequential losses from the macrolide ring. Under harsher conditions, the desosamine sugar can also be lost.[5]
Troubleshooting Guide for In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Step 1: Identify the Source of Fragmentation
Confirm that the fragmentation is occurring in the ion source and not in the collision cell. This can be done by acquiring data with the collision energy set to zero. If fragment ions are still present, in-source fragmentation is the likely cause.
Step 2: Optimize Cone/Declustering/Fragmentor Voltage
This is often the most critical parameter for controlling ISF.[1]
-
Action: Systematically reduce the cone voltage in small increments (e.g., 5-10 V) while monitoring the signal intensity of the precursor ion and the fragment ions.
-
Goal: Find the optimal voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.
Step 3: Optimize Ion Source Temperature
Erythromycin is thermally labile, and excessive heat can lead to degradation and fragmentation.[6]
-
Action: Gradually decrease the ion source temperature (e.g., in 25 °C increments) and observe the effect on the precursor and fragment ion intensities.
-
Goal: Identify the lowest temperature that allows for efficient desolvation without causing significant fragmentation.
Quantitative Data Summary
Table 1: Illustrative Effect of Cone Voltage on Ion Intensities
| Cone Voltage (V) | Precursor Ion [M+H]⁺ Intensity (cps) | Fragment Ion (e.g., [M+H - Cladinose]⁺) Intensity (cps) | Ratio (Fragment/Precursor) |
| 80 | 1.0 x 10⁵ | 5.0 x 10⁵ | 5.0 |
| 60 | 5.0 x 10⁵ | 2.5 x 10⁵ | 0.5 |
| 40 | 1.0 x 10⁶ | 5.0 x 10⁴ | 0.05 |
| 20 | 8.0 x 10⁵ | 1.0 x 10⁴ | 0.0125 |
Table 2: Illustrative Effect of Ion Source Temperature on Ion Intensities
| Source Temperature (°C) | Precursor Ion [M+H]⁺ Intensity (cps) | Fragment Ion (e.g., [M+H - H₂O]⁺) Intensity (cps) | Ratio (Fragment/Precursor) |
| 150 | 7.0 x 10⁵ | 1.5 x 10⁵ | 0.21 |
| 125 | 9.0 x 10⁵ | 5.0 x 10⁴ | 0.056 |
| 100 | 1.2 x 10⁶ | 1.0 x 10⁴ | 0.008 |
| 75 | 1.0 x 10⁶ | < 5.0 x 10³ | < 0.005 |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution: Prepare a solution of this compound in a solvent mixture representative of the mobile phase at the elution time of the analyte.
-
Infuse the standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set initial MS parameters: Use the existing method parameters as a starting point. Set the collision energy to zero.
-
Vary the cone voltage: Acquire mass spectra at a range of cone voltage settings, starting from a high value and decreasing in increments of 5-10 V.
-
Analyze the data: For each cone voltage setting, record the intensity of the precursor ion ([M+H]⁺) and the major fragment ions.
-
Determine the optimal voltage: Select the cone voltage that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions.
Protocol 2: LC-MS/MS Method Development for Macrolide Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for erythromycin analysis, adapted from published methods for macrolides.[7][8][9]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z corresponding to [this compound+H]⁺.
-
Product Ions: Select two to three characteristic fragment ions.
-
Source Parameters: Optimize cone voltage and source temperature as described in Protocol 1 and the troubleshooting guide. Start with a cone voltage around 20-40 V and a source temperature of 100-120 °C.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis and optimization.
Caption: Simplified fragmentation pathway of Erythromycin.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Ten Macrolide Drugs in Environmental Water Using Molecularly Imprinted Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
extraction efficiency and recovery of erythromycin from plasma
Welcome to the technical support center for the extraction of erythromycin from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting erythromycin from plasma?
A1: The three most prevalent techniques for extracting erythromycin from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method has its own advantages and is chosen based on factors like required sample cleanliness, throughput, and the analytical method to be used (e.g., HPLC-UV, LC-MS).
Q2: Which extraction method generally provides the highest recovery and efficiency?
A2: While recovery can be method-dependent and influenced by optimization, Solid-Phase Extraction (SPE) often yields high recovery and the cleanest extracts by effectively removing interfering plasma components. Liquid-Liquid Extraction (LLE) can also achieve high recovery, with some studies reporting rates above 90%.[1] Protein Precipitation is a simpler and faster method but may result in lower recovery and less clean extracts compared to SPE and LLE.
Q3: What factors can affect the stability of erythromycin in plasma samples?
A3: Erythromycin is unstable in acidic conditions.[2] The pH of the plasma and any solutions used during extraction is a critical factor.[3] It is also sensitive to temperature, so proper storage of plasma samples (typically at -20°C or -80°C) is crucial to prevent degradation.[4] Samples have been found to be stable under several freeze/thaw cycles.[4]
Q4: How can I avoid emulsion formation during Liquid-Liquid Extraction (LLE)?
A4: Emulsion formation is a common issue in LLE, caused by the presence of proteins and lipids in the plasma.[3] To prevent this, you can try gentle mixing or vortexing instead of vigorous shaking, using a larger volume of organic solvent, or adding salt to the aqueous phase to increase its polarity. Centrifugation at a higher speed or for a longer duration can also help to break up emulsions. In some cases, pre-treating the sample, for example with ultrafiltration, can help to remove emulsion-causing components.[3]
Q5: What are the key parameters to optimize for Solid-Phase Extraction (SPE)?
A5: Key parameters for SPE include selecting the appropriate sorbent material (e.g., C18), conditioning the cartridge, optimizing the pH of the sample and wash solutions, choosing a suitable elution solvent, and controlling the flow rate during sample loading and elution.[5]
Troubleshooting Guides
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Improper conditioning of the SPE cartridge. | Ensure the cartridge is properly conditioned and equilibrated with the appropriate solvents before loading the sample. |
| Incorrect pH of the sample or wash solution. | Adjust the pH of the sample and wash solutions to ensure erythromycin is retained on the sorbent. Since erythromycin is a weak base, a slightly basic pH for loading is often optimal. | |
| Inappropriate elution solvent. | Use an elution solvent strong enough to desorb erythromycin from the sorbent. A common choice is methanol or acetonitrile, sometimes with a small amount of acid or base to modify the charge state of the analyte. | |
| Sample overloading. | Do not exceed the recommended sample loading capacity of the SPE cartridge. | |
| High Variability in Results | Inconsistent flow rates during loading, washing, or elution. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples. |
| Sorbent bed drying out. | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, unless the protocol specifically requires it. | |
| Co-elution of Interferences | Inadequate washing step. | Optimize the composition and volume of the wash solvent to remove interfering substances without eluting the erythromycin. |
| Incorrect sorbent selection. | Choose a sorbent with high selectivity for erythromycin. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can sometimes provide cleaner extracts. |
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Suboptimal pH of the aqueous phase. | Adjust the pH of the plasma sample to a slightly basic level (e.g., pH 8-9) to ensure erythromycin is in its non-ionized, more organic-soluble form. |
| Inefficient extraction solvent. | Select an appropriate organic solvent. A mixture of solvents, such as 1-hexane and 2-butanol, has been used effectively.[1] | |
| Insufficient mixing. | Ensure thorough but gentle mixing of the aqueous and organic phases to facilitate partitioning of the analyte. | |
| Emulsion Formation | Presence of proteins and lipids. | Use gentle mixing instead of vigorous shaking. Centrifuge at a higher speed or for a longer duration. Add salt to the aqueous phase. Consider a pre-extraction protein precipitation step. |
| Contamination | Impure solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Protein Precipitation (PPT)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Co-precipitation of erythromycin with proteins. | Optimize the choice and volume of the precipitating agent. Acetonitrile is a common and effective choice.[6] Ensure thorough vortexing to break up protein-analyte interactions. |
| Incomplete protein precipitation. | Use a sufficient volume of cold precipitating solvent (a 3:1 ratio of solvent to plasma is common).[6] Allow sufficient time for precipitation to occur, sometimes at a low temperature.[7] | |
| Clogged LC Column | Incomplete removal of precipitated proteins. | Centrifuge the sample at a high speed for an adequate amount of time to ensure a clear supernatant. Consider using a filter plate for high-throughput applications.[8] |
| Matrix Effects in LC-MS | Presence of co-extracted endogenous components. | While PPT is a cruder cleanup method, you can try different precipitating agents (e.g., methanol, perchloric acid) to see if it reduces specific interferences.[9][10] If matrix effects persist, consider using SPE or LLE for a cleaner sample. |
Data on Extraction Efficiency and Recovery
The following table summarizes typical recovery rates for erythromycin from plasma using different extraction methods as reported in various studies. Note that results can vary significantly based on the specific protocol and analytical method used.
| Extraction Method | Analytical Technique | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction | LC-MS/MS | 88 - 105 | [4] |
| Liquid-Liquid Extraction | LC with electrochemical detection | > 90 | [1] |
| Solid-Phase Extraction | Not Specified | 97.42 ± 4.77 | [11] |
| Protein Precipitation | LC-MS/MS | ~98 (in combination with olaparib) | [12] |
Experimental Protocols
Detailed Methodology: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated LC-MS/MS method for the determination of erythromycin in human plasma.[4]
-
Sample Preparation: To 0.5 mL of human plasma in a polypropylene tube, add an appropriate volume of internal standard solution.
-
Alkalinization: Add a small volume of a basic solution (e.g., 50 µL of 1M NaOH) to raise the pH of the plasma.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile).[4]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Detailed Methodology: Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 1 mL of plasma with 1 mL of a buffer solution (e.g., phosphate buffer, pH 8). Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the erythromycin from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.
Detailed Methodology: Protein Precipitation (PPT)
This is a general and widely used protocol for sample preparation.[6][13]
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS system or evaporated and reconstituted in the mobile phase if concentration is needed.
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for erythromycin.
Caption: Solid-Phase Extraction (SPE) workflow for erythromycin.
Caption: Protein Precipitation (PPT) workflow for erythromycin.
References
- 1. Determination of erythromycin in gastric juice and blood plasma by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specartridge.com [specartridge.com]
- 6. agilent.com [agilent.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Erythromycin pH-Dependent Stability and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erythromycin. The following information addresses common issues related to the impact of pH on the stability and extraction of this macrolide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for erythromycin stability in aqueous solutions?
Erythromycin is most stable in neutral to slightly alkaline conditions, with an optimal pH range of 7.0 to 7.5.[1] Under these conditions, the degradation of the molecule is minimized.
Q2: Why is erythromycin unstable in acidic conditions?
Erythromycin is highly susceptible to degradation in acidic environments.[2][3][4] This instability is due to an intramolecular dehydration reaction, which leads to the formation of inactive degradation products such as anhydroerythromycin A.[5][6] This rapid inactivation is a significant challenge, particularly for oral drug formulations, as the acidic environment of the stomach can quickly degrade the antibiotic.[2]
Q3: What happens to erythromycin at a highly alkaline pH?
In weakly alkaline solutions, erythromycin degradation can also occur. The degradation pathway in alkaline conditions involves the hydrolysis of the lactone ring, a key structural feature of the macrolide.[5] This process also leads to a loss of antibacterial activity.
Q4: How does pH influence the extraction of erythromycin from an aqueous solution into an organic solvent?
The extraction efficiency of erythromycin is highly dependent on the pH of the aqueous phase. Erythromycin is a weak base with a pKa of approximately 8.9.[7]
-
At a pH above its pKa (e.g., pH 9-10.5) , erythromycin exists predominantly in its non-ionized, more lipophilic (fat-soluble) form. This form is readily extracted from the aqueous phase into a non-polar organic solvent like n-butyl acetate.[8]
-
At a pH below its pKa , erythromycin is primarily in its ionized, more hydrophilic (water-soluble) form. This significantly reduces its solubility in organic solvents, thus hindering extraction from the aqueous phase.[8]
Q5: What is the principle behind back-extraction of erythromycin?
Back-extraction is used to transfer the erythromycin from the organic solvent back into an aqueous solution. This is achieved by mixing the organic extract with an acidic aqueous solution (e.g., pH 5).[8] At this low pH, the erythromycin becomes protonated (ionized), making it more soluble in the aqueous phase and allowing for its separation from the organic solvent.
Troubleshooting Guides
Issue 1: Low yield or loss of erythromycin activity during processing or storage.
-
Possible Cause: The pH of your solution may be outside the optimal stability range of 7.0-7.5.
-
Troubleshooting Steps:
-
Measure the pH of your erythromycin solution.
-
If the pH is acidic (below 6.5) or significantly alkaline (above 8.5), adjust it to the neutral range using appropriate buffers (e.g., phosphate buffers).
-
For long-term storage, ensure the solution is buffered at a pH between 7.0 and 7.5 and stored at recommended temperatures.
-
Issue 2: Poor extraction efficiency of erythromycin from a fermentation broth or aqueous sample.
-
Possible Cause: The pH of the aqueous phase is not optimized for extraction.
-
Troubleshooting Steps:
-
Ensure the pH of the aqueous solution is adjusted to be above the pKa of erythromycin (pKa ≈ 8.9). A pH in the range of 9.0 to 10.5 is often effective.[8]
-
Use a suitable non-polar organic solvent for extraction.
-
Ensure thorough mixing to facilitate the partitioning of erythromycin into the organic phase.
-
Issue 3: Difficulty in back-extracting erythromycin from an organic solvent into an aqueous phase.
-
Possible Cause: The pH of the aqueous stripping solution is not sufficiently acidic.
-
Troubleshooting Steps:
-
Prepare an acidic aqueous solution with a pH significantly below the pKa of erythromycin. A pH of 5.0 or lower is generally recommended.[8]
-
Ensure vigorous mixing of the organic extract with the acidic aqueous solution to promote the transfer of the ionized erythromycin into the aqueous phase.
-
Data Presentation
Table 1: pH-Dependent Stability of Erythromycin
| pH | Stability | Degradation Pathway |
| < 4 | Very Low | Rapid acid-catalyzed intramolecular dehydration to form anhydroerythromycin A and erythromycin A enol ether.[2][5] |
| 5.0 | Low | Significant degradation observed.[9] |
| 6.5 | Moderate | Relatively stable for shorter durations.[9] |
| 7.0 - 7.5 | High | Optimal stability with minimal degradation.[1] |
| > 8.5 | Moderate | Base-catalyzed hydrolysis of the lactonyl ester bond.[5] |
Table 2: pH and Extraction Efficiency of Erythromycin
| pH of Aqueous Phase | Erythromycin Form | Solubility in Organic Solvents | Extraction Efficiency from Aqueous Phase |
| < pKa (e.g., < 8.0) | Ionized | Low | Poor |
| > pKa (e.g., 9-10.5) | Non-ionized | High | High[8] |
Experimental Protocols
Protocol 1: Determination of Erythromycin Stability at Different pH Values
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, 8, and 9) using appropriate buffer systems (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).
-
Sample Preparation: Prepare a stock solution of erythromycin in a suitable solvent (e.g., methanol or ethanol). Spike a known concentration of the erythromycin stock solution into each buffer solution.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) for a defined period.
-
Sampling: Withdraw aliquots from each solution at specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Immediately analyze the concentration of the remaining erythromycin in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[10]
-
Data Analysis: Plot the concentration of erythromycin as a function of time for each pH value to determine the degradation kinetics.
Protocol 2: pH-Based Extraction and Back-Extraction of Erythromycin
-
Sample Preparation: Start with an aqueous solution containing erythromycin (e.g., fermentation broth or a spiked aqueous sample).
-
pH Adjustment for Extraction: Adjust the pH of the aqueous solution to approximately 10.0 using a suitable base (e.g., sodium hydroxide).
-
Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., n-butyl acetate). Mix the two phases vigorously for a sufficient time to allow for the partitioning of erythromycin into the organic phase.
-
Phase Separation: Allow the phases to separate. The upper organic layer containing the erythromycin can be collected.
-
pH Adjustment for Back-Extraction: Prepare an acidic aqueous solution with a pH of approximately 5.0 using a suitable acid (e.g., hydrochloric acid).
-
Back-Extraction: Mix the collected organic phase with an equal volume of the acidic aqueous solution. Mix vigorously to transfer the erythromycin into the aqueous phase.
-
Final Separation: After phase separation, the lower aqueous layer containing the purified erythromycin can be collected for further analysis or processing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in erythromycin chromatographic analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of erythromycin, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the initial signs of co-eluting peaks in my erythromycin chromatogram?
A1: Co-elution, where two or more compounds elute from the column at the same time, can manifest in several ways. The most obvious sign is a peak with a shoulder or a split top. However, even a seemingly symmetrical peak might contain co-eluting compounds. Asymmetry in a peak, such as fronting or tailing, can also be an indication of an underlying co-elution issue. For definitive identification, using a diode array detector (DAD) to check for peak purity across the entire peak is a valuable technique. Mass spectrometry (MS) can also be used to identify if multiple mass-to-charge ratios are present within a single chromatographic peak.
Q2: My erythromycin A peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC can be caused by several factors. A common chemical cause is the interaction of basic analytes, like erythromycin, with acidic silanol groups on the silica-based stationary phase. To mitigate this, consider using a high-purity, end-capped column or operating at a higher pH to suppress the ionization of the silanol groups. Another potential cause is column overload. Try reducing the mass of the analyte injected to see if the peak shape improves. Physical problems with the column, such as a partially blocked inlet frit or channeling in the packed bed, can also lead to tailing. If the issue persists across multiple analytes, replacing the column may be necessary.
Q3: I am observing co-elution between Erythromycin A and its related substance, Erythromycin B. How can I improve their separation?
A3: Achieving good resolution between Erythromycin A and Erythromycin B is a common challenge. Several chromatographic parameters can be adjusted to improve their separation. Modifying the mobile phase composition is often the most effective first step. This can involve changing the organic modifier (e.g., acetonitrile, methanol), adjusting the pH of the aqueous phase, or altering the buffer concentration. Optimizing the column temperature can also influence selectivity and improve resolution. If mobile phase and temperature optimization are insufficient, selecting a different stationary phase with alternative selectivity is a powerful tool.
Q4: Can I use a gradient elution method to resolve erythromycin and its impurities?
A4: Yes, a gradient elution method can be very effective for separating a complex mixture of erythromycin and its related substances, especially when they have a wide range of polarities. A gradient allows for the separation of early-eluting polar impurities from the main erythromycin peaks and later-eluting non-polar impurities. A gradient method involving an aqueous buffer and an organic solvent like acetonitrile or methanol is commonly employed. For instance, a gradient can be run by increasing the proportion of the organic solvent over time to elute more strongly retained compounds.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Erythromycin A and B Separation
This protocol outlines a systematic approach to optimizing the mobile phase to resolve co-eluting Erythromycin A and Erythromycin B peaks.
1. Initial Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.02 M Potassium Phosphate Dibasic Buffer (pH adjusted to 9.0)
- Mobile Phase B: Acetonitrile
- Isocratic Elution: 60:40 (Mobile Phase A: Mobile Phase B)
- Flow Rate: 1.0 mL/min
- Detection: UV at 205 nm
- Temperature: 35°C
2. Optimization Steps:
Protocol 2: Column Selection and Screening
If mobile phase optimization does not provide adequate resolution, changing the stationary phase is the next logical step.
1. Rationale:
- Different stationary phase chemistries (e.g., C8, Phenyl, Cyano) interact differently with analytes, leading to changes in selectivity.
2. Column Screening Procedure:
Quantitative Data Summary
Table 1: Example HPLC Methods for Erythromycin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 Polymeric | Waters XTerra® RP18 | Waters XBridge C18 |
| Dimensions | - | - | 100 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | 0.02 M K2HPO4 buffer (pH 9):Acetonitrile (60:40) | Water:0.01 M Na2HPO4 buffer (pH 10.3):Acetonitrile (25:35:40) | 0.4% Ammonium Hydroxide in Water and Methanol (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Temperature | - | 50°C | - |
| Detection | UV at 205 nm | UV at 210 nm | UV at 215 nm |
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.
Caption: A stepwise approach to mobile phase optimization for improved peak resolution.
Validation & Comparative
A Guide to Cross-Validation of LC-MS/MS Methods for Erythromycin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of erythromycin in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive comparison of various LC-MS/MS methods for erythromycin quantification, alongside alternative techniques, supported by experimental data and detailed protocols.
Understanding Method Cross-Validation
Cross-validation is the process of comparing two or more bioanalytical methods to determine if they provide equivalent results for a specific analyte in a given biological matrix.[1] This is crucial when data from different laboratories or different analytical methods are combined in a single study.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when cross-validation is necessary.[2][4]
The primary goal of cross-validation is to assess for any systemic bias between methods.[3] While historically, criteria similar to Incurred Sample Reanalysis (ISR) were used, current thinking, particularly under the ICH M10 guidelines, suggests a more statistical approach to evaluate bias.[3]
Comparative Performance of LC-MS/MS Methods
The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of erythromycin. This allows for a direct comparison of their key validation parameters.
| Parameter | Method 1 (Li et al., 1998) [5] | Method 2 (Deubel et al., 2006) [6] | Method 3 (Rajagopaludu et al.) [7] | Method 4 (FDA, 2020) [8] |
| Matrix | Human Plasma | Commercial Samples | Human Plasma | Distillers Grains |
| Linearity Range | 0.5-5000 ng/mL | Not explicitly stated, r² ≥ 0.991 | 0.1-1000 ng/mL | 0.05-0.5 µg/g |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.25 ng/mL | Not explicitly stated | 0.05 µg/g |
| Accuracy | 88-105% | Not explicitly stated | Within acceptable limits | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | ≤ 0.52% | <15% | Not explicitly stated |
| Recovery | 105% (at 1 ng/mL) | ≥ 98.82% | 98% | Not explicitly stated |
| Internal Standard | Roxithromycin | Not explicitly stated | Telmisartan | Not explicitly stated |
Experimental Protocols for LC-MS/MS Quantification
A detailed understanding of the experimental workflow is essential for replicating and validating these methods.
General Workflow for Erythromycin Quantification by LC-MS/MS
Caption: General workflow for the quantification of erythromycin using LC-MS/MS.
Detailed Protocol Example (Based on Li et al., 1998)[6]
-
Sample Preparation:
-
To 0.5 mL of human plasma, add an internal standard (roxithromycin).
-
Alkalinize the plasma sample.
-
Perform a one-step liquid-liquid extraction.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile.
-
-
Liquid Chromatography:
-
Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.
-
Mobile Phase: Isocratic mixture of 1:1 acetonitrile:water with 2 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (Sciex API III Plus).
-
Ionization: Turbo-Ionspray source.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Cross-Validation Process
The cross-validation process ensures that different analytical methods yield comparable results, allowing for the integration of data from various sources.
Caption: Logical flow of the cross-validation process between two analytical methods.
Alternative Methods for Erythromycin Quantification
While LC-MS/MS is highly regarded, other methods have been employed for erythromycin quantification.
| Method | Principle | Advantages | Disadvantages |
| Microbiological Assay | Measures the inhibition of microbial growth by the antibiotic.[9][10] | Reflects biological activity, cost-effective. | Lower specificity, less precise, time-consuming.[10] |
| Spectrophotometry | Measures the absorbance of UV light by the analyte.[10][11][12] | Simple, rapid, and inexpensive.[11][12] | Prone to interference from other substances in the sample, lower sensitivity.[11] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates the analyte from other components before UV detection.[10][13] | More specific than spectrophotometry alone. | Less sensitive and specific than LC-MS/MS. |
Conclusion
The choice of an analytical method for erythromycin quantification depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for regulated bioanalysis.[14] However, alternative methods like microbiological assays and spectrophotometry can be suitable for certain applications. When multiple methods or laboratories are involved in a study, a thorough cross-validation is essential to ensure data integrity and consistency. The provided data and protocols serve as a valuable resource for researchers in selecting and validating the most appropriate method for their needs.
References
- 1. ag-lab.org [ag-lab.org]
- 2. fda.gov [fda.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbio.com [ijbio.com]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. jfda-online.com [jfda-online.com]
- 13. lcms.cz [lcms.cz]
- 14. resolian.com [resolian.com]
A Comparative Guide to the Quantification of Erythromycin: The Role of Erythromycin-¹³C,d₃ in Enhancing Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of erythromycin is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of the stable isotope-labeled internal standard, Erythromycin-¹³C,d₃, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as Erythromycin-¹³C,d₃, is considered the gold standard for quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, erythromycin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix effects, leading to superior accuracy and precision compared to other internal standards.[2]
Erythromycin-¹³C,d₃ is specifically designed for use as an internal standard in the quantification of erythromycin by GC- or LC-MS.[3] Its molecular structure is identical to erythromycin, with the exception of the incorporation of one carbon-13 atom and three deuterium atoms on the N-methyl group of the desosamine sugar.[3][4] This mass difference allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, without significantly altering their chemical behavior.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of erythromycin quantification methods using Erythromycin-¹³C,d₃ as an internal standard, as well as alternative methods. The data is compiled from various validation studies.
Table 1: Method Performance using Erythromycin-¹³C,d₃ as Internal Standard
| Parameter | Matrix | Concentration Range | Accuracy (% Recovery) | Precision (% RSD) | Correlation Coefficient (r) | Reference |
| Accuracy & Precision | Distillers Grains | 10, 100, and 1000 ng/g | 95 - 107% | 1 - 15% | Not Reported | [1] |
| Linearity | Distillers Grains | Not Specified | Not Reported | Not Reported | 0.998 - 1.000 | [5] |
Table 2: Method Performance using Other Internal Standards or Methods
| Internal Standard/Method | Matrix | Concentration Range | Accuracy (% Recovery) | Precision (% RSD) | Correlation Coefficient (r) | Reference |
| Oleandomycin | Human Plasma | Not Specified | >90% | Not Reported | Not Reported | [6] |
| Roxithromycin | Chicken Tissues & Eggs | Not Specified | 83.5 - 111.4% | < 13.6% (intraday), < 16.4% (interday) | Not Reported | [7] |
| No Internal Standard (LC-MS/MS) | Human Plasma | 0.5 - 5000 ng/mL | 88 - 105% | Not Reported | 0.995 - 1.000 | [8] |
| Oleandomycin | Human Plasma & Tissues | 4.00 - 2000 ng/mL (Erythromycin A) | 98.9 - 100.5% (intraday), 99.3 - 100.4% (interday) | 0.8 - 4.6% (intraday), 2.5 - 3.5% (interday) | ≥0.995 | [9] |
The data clearly indicates that methods employing Erythromycin-¹³C,d₃ demonstrate high accuracy and precision. While other internal standards like oleandomycin and roxithromycin also provide acceptable performance, the use of a stable isotope-labeled internal standard is theoretically superior in mitigating matrix-induced variations.
Experimental Protocols
A detailed understanding of the experimental workflow is crucial for replicating and validating these findings. Below is a generalized protocol for the quantification of erythromycin using Erythromycin-¹³C,d₃ as an internal standard, based on methodologies reported in the literature.[1][5][10]
Preparation of Standards and Samples
-
Stock Solutions:
-
Working Standard Solutions:
-
Prepare mixed working standard solutions of erythromycin by serial dilution of the stock solution with a mixture of acetonitrile and water (e.g., 20:80 v/v).[1]
-
-
Internal Standard Fortification Solution:
-
Prepare a mixed internal standard fortification solution containing Erythromycin-¹³C,d₃ at a specific concentration (e.g., 1.25 µg/mL) by diluting the stock solution with acetonitrile and water.[1]
-
-
Sample Preparation (e.g., Distillers Grains):
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a liquid chromatograph, such as a Shimadzu LC-20AD Prominence or equivalent.[10]
-
Employ a suitable reversed-phase column (e.g., C18).
-
Use an isocratic or gradient mobile phase, typically consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
-
Mass Spectrometric Detection:
-
Interface the HPLC with a triple quadrupole mass spectrometer equipped with a suitable ion source (e.g., Turbo-Ionspray).[8]
-
Operate the mass spectrometer in the positive ion mode and use Multiple Reaction Monitoring (MRM) for quantification.[8] The peak areas of the analyte and the internal standard quantitation ions are used for calculation.[5][10]
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[5][10] A weighted (e.g., 1/x) linear regression is often used.[1]
Workflow and Pathway Visualizations
To further elucidate the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: Experimental workflow for erythromycin quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of erythromycin in gastric juice and blood plasma by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Isotopic Dilution in Erythromycin Analysis: A Comparison of Linearity and Detection Limits
In the quantitative analysis of erythromycin, a macrolide antibiotic, achieving high accuracy and sensitivity is paramount for researchers, scientists, and drug development professionals. The use of an isotopic internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to achieve this. This guide provides a comparative overview of the linearity and limits of detection for erythromycin analysis using an isotopic standard versus other common analytical methods.
Quantitative Performance Comparison
The choice of analytical method significantly impacts the performance characteristics of erythromycin quantification. Below is a summary of key performance parameters for different methods.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS with Isotopic Standard | 0.5 - 5000 ng/mL[1] | 0.995 - 1.000[1] | 0.5 µg/kg (in tissue)[2] | 0.5 ng/mL[1] |
| RP-HPLC-UV | 1 - 5 µg/mL[3] | 0.999[3] | 2.94 µg/mL[3] | 9.87 µg/mL[3] |
| UPLC-UV | 0.5 - 2.0 µg/mL[4] | 0.9995[4] | 0.153 µg/mL[4] | Not explicitly stated, but precision data available at this level |
| Spectrophotometry (First Derivative) | 3 - 15 mg/mL[5] | > 0.99[5] | 1.37 mg/mL[5] | 4.17 mg/mL[5] |
| FTIR Spectroscopy | Not explicitly stated | Not explicitly stated | 0.006 mg/g[6][7] | 0.018 mg/g[6][7] |
| Microbiological Assay | Method dependent | Not explicitly stated | 0.5-2 µg/ml (MIC)[8] | Not applicable |
Note: The reported values are dependent on the specific experimental conditions and matrices, as cited.
Experimental Workflows and Methodologies
The following diagram illustrates a typical experimental workflow for the quantification of erythromycin using an isotopic standard with LC-MS/MS.
Caption: Workflow for Erythromycin Quantification using LC-MS/MS with an Isotopic Standard.
Detailed Experimental Protocols
This method offers high selectivity and sensitivity by using a stable isotope-labeled internal standard, such as Erythromycin-(N-methyl-13C, d3), to correct for matrix effects and variations in sample processing.[9]
-
Sample Preparation: To 0.5 mL of plasma, an appropriate amount of the isotopic internal standard is added.[1] The sample is then alkalinized, followed by a liquid-liquid extraction.[1] The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.[1]
-
Chromatography: An isocratic separation can be achieved using a C18 column with a mobile phase consisting of acetonitrile and water with ammonium acetate and acetic acid.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions for both erythromycin and its isotopic standard are monitored for quantification.[2]
A widely used method for the quantification of erythromycin in pharmaceutical dosage forms.[3]
-
Sample Preparation: Tablets are powdered, and a portion equivalent to a specific amount of erythromycin is dissolved in a suitable solvent, often with sonication to aid dissolution, and then filtered.[3]
-
Chromatography: Separation is typically performed on a C18 column with a mobile phase containing a phosphate buffer and acetonitrile.[3][10]
-
Detection: Erythromycin is detected by UV absorbance, commonly at a wavelength of around 205-215 nm.[10][11]
This technique offers faster analysis times and better resolution compared to conventional HPLC.
-
Sample Preparation: Similar to RP-HPLC, samples are extracted from the dosage form using a suitable diluent and filtered before injection.[4]
-
Chromatography: A UPLC system with a suitable column is used. The mobile phase composition and flow rate are optimized for rapid separation.[4]
-
Detection: UV detection is employed at a wavelength around 210 nm.[4]
A simpler and more accessible method, though generally less specific and sensitive than chromatographic techniques.
-
Sample Preparation: The sample is dissolved in a suitable solvent. For erythromycin stearate, hydrolysis to erythromycin base using a buffer at pH 8 may be necessary.[5]
-
Measurement: The absorbance of the sample solution is measured at a specific wavelength, or a derivative spectrum is used to reduce matrix interference.[5]
This method determines the potency of the antibiotic based on its inhibitory effect on the growth of a susceptible microorganism.
-
Methodology: The agar diffusion method is commonly used, where the diameter of the inhibition zone created by the sample is compared to that of a reference standard.[12] This method is valuable for assessing the biological activity of the antibiotic.[12]
Conclusion
The use of an isotopic standard with LC-MS/MS provides superior sensitivity and specificity for the quantification of erythromycin, particularly in complex biological matrices. The internal standard effectively compensates for variations during sample preparation and analysis, leading to highly accurate and precise results. While other methods like HPLC-UV and UPLC-UV are suitable for quality control of pharmaceutical formulations, they generally exhibit higher limits of detection and can be more susceptible to matrix interferences. Spectrophotometric and microbiological assays, while simpler and more cost-effective, lack the specificity and sensitivity required for many research and development applications. The choice of method should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedjchem.org [unitedjchem.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. jfda-online.com [jfda-online.com]
- 6. arabjchem.org [arabjchem.org]
- 7. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 8. ijbio.com [ijbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Erythromycin Analysis: A Comparative Guide to Erythromycin-13C,d3 Certified Reference Material
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin is paramount for quality control and pharmacokinetic studies. This guide provides an objective comparison of Erythromycin-13C,d3 certified reference material (CRM) against alternative internal standards, supported by experimental data from various studies. We delve into the performance characteristics and detailed methodologies to assist in making informed decisions for your analytical needs.
This compound, a stable isotope-labeled (SIL) internal standard, is widely regarded as the gold standard for the quantitative analysis of erythromycin by mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[3]
Performance Comparison: this compound vs. Structural Analogs
The primary alternatives to SIL internal standards are structural analogs, such as other macrolide antibiotics like clarithromycin or roxithromycin.[4][5] While more readily available and cost-effective, their differing chemical structures can lead to variations in extraction efficiency and chromatographic retention times compared to erythromycin. This can result in less effective compensation for matrix effects and potentially compromise the accuracy of quantification.
The following tables summarize the performance data from various studies employing either this compound or a structural analog as the internal standard for erythromycin quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard
| Parameter | Matrix | Recovery (%) | Linearity (r²) | Lower Limit of Quantitation (LLOQ) | Reference |
| Erythromycin | Human Plasma | 88 - 105 | 0.995 - 1.000 | 0.5 ng/mL | [6] |
| Erythromycin | Distillers Grains | 83 - >109 | Not Reported | 0.05 µg/g | Not specified in search results |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Structural Analogs as Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | Linearity (r²) | LLOQ | Reference |
| Clarithromycin | Erythromycin | Human Plasma | ≥ 86 | ≥ 0.9833 | 5 ng/mL | [4] |
| Erythromycin | Roxithromycin | Chicken Tissues & Eggs | 87.78 - 104.22 | Not Reported | 2.0 µg/kg | [5] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Method 1: Quantification of Erythromycin using this compound Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of erythromycin in human plasma.[6]
Sample Preparation:
-
To 0.5 mL of plasma, add the this compound internal standard solution.
-
Alkalinize the sample.
-
Perform a one-step liquid-liquid extraction.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile.
LC-MS/MS Conditions:
-
LC Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.
-
Mobile Phase: Isocratic elution with 1:1 acetonitrile:water containing 2 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo-Ionspray source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Method 2: Quantification of Macrolides using a Structural Analog Internal Standard
This protocol describes a method for the simultaneous determination of erythromycin and other macrolides in chicken tissues and eggs using roxithromycin as the internal standard.[5]
Sample Preparation (QuEChERS method):
-
Homogenize 2.0 g of the sample.
-
Add 100 µL of the roxithromycin internal standard solution (2 µg/mL).
-
Extract with 10 mL of acetonitrile-water (80:20, v/v).
-
Vortex and centrifuge the mixture.
-
The subsequent steps involve a clean-up procedure using a Cleanert MAS-Q cartridge.
UHPLC-MS/MS Conditions:
-
UHPLC System: Details of the specific column and mobile phase composition are outlined in the referenced study.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical basis for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A typical analytical workflow for quantifying erythromycin using an internal standard.
Caption: The rationale for preferring a stable isotope-labeled internal standard.
Conclusion
The use of this compound as a certified reference material provides the most robust and reliable approach for the quantification of erythromycin in complex matrices. Its identical physicochemical properties to the native analyte ensure superior accuracy and precision by effectively compensating for analytical variability. While structural analogs offer a more economical alternative, they may introduce a greater degree of uncertainty in the results. The choice of internal standard should be guided by the specific requirements of the analysis, with this compound being the recommended choice for applications demanding the highest level of confidence in the quantitative data.
References
- 1. lcms.cz [lcms.cz]
- 2. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Erythromycin Analysis Methods
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three common analytical methods for erythromycin: Microbiological Assay, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by a synthesis of data from various validation and inter-laboratory studies.
Executive Summary
The choice of an analytical method for erythromycin depends on the specific requirements of the analysis, such as the need for determining biological activity versus chemical purity, the required sensitivity, and the laboratory's resources.
-
Microbiological assays are essential for determining the biological potency of erythromycin. However, they are often characterized by lower precision and longer analysis times compared to chromatographic methods.
-
HPLC-UV offers a good balance of specificity, precision, and cost-effectiveness for quantifying erythromycin in various samples. It is a widely used method in quality control laboratories.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace analysis, impurity profiling, and pharmacokinetic studies.
Data Presentation: Performance Characteristics of Erythromycin Analysis Methods
The following table summarizes the key performance characteristics of the three analytical methods based on data from various studies. It is important to note that direct inter-laboratory comparisons across all three methods are limited, and the presented data is a composite from different sources.
| Performance Parameter | Microbiological Assay | HPLC-UV | LC-MS/MS |
| Principle | Measures inhibition of microbial growth | Separation based on polarity, detection by UV absorbance | Separation based on polarity, detection by mass-to-charge ratio |
| Specificity | Measures biological activity, susceptible to interference from other active compounds | High, separates erythromycin from related substances | Very high, provides structural information |
| Accuracy (% Recovery) | Variable, can be influenced by matrix effects | Typically 98-102% | Typically 98-105%[1][2] |
| Precision (%RSD) | Higher variability (can be >10%) | Good (<2%)[3] | Excellent (<1%)[4] |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.006 mg/mL | ~0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | ~2 µg/mL | ~0.02 mg/mL | ~2.0 µg/kg[2] |
| Analysis Time | Long (18-24 hours incubation)[5] | Moderate (15-30 minutes per sample) | Fast (2-15 minutes per sample)[1] |
| Inter-laboratory Reproducibility | Moderate | Good | High |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for each analytical method and the logical flow of an inter-laboratory comparison study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific sample matrices and laboratory conditions.
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This method is based on the USP and European Pharmacopoeia guidelines.[6][7]
a. Materials and Reagents:
-
Erythromycin Reference Standard
-
Test Organism: Bacillus pumilus (MTCC-1607 or NCIM-2327) or Micrococcus luteus (ATCC 9341)
-
Assay Medium: Antibiotic Assay Medium No. 11[5]
-
Phosphate Buffer (pH 8.0)
-
Methanol
-
Sterile Petri dishes, stainless steel cylinders
b. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh about 100 mg of Erythromycin Reference Standard and dissolve in methanol in a 10 ml volumetric flask. Further dilute with phosphate buffer to a known concentration.[5]
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution with phosphate buffer to obtain concentrations for the standard curve.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 100 mg of erythromycin, dissolve in methanol, and dilute with phosphate buffer to a concentration similar to the standard working solutions.[5]
c. Assay Procedure:
-
Prepare the assay plates by pouring a layer of inoculated Antibiotic Assay Medium No. 11 into Petri dishes. The medium should be inoculated with a standardized suspension of the test organism.[5]
-
Once the agar has solidified, place four sterile cylinders on the surface of the agar at equal distances.
-
Fill two opposing cylinders with a standard dilution and the other two with the corresponding sample dilution.
-
Allow for pre-diffusion for about 30 minutes at room temperature.
-
Incubate the plates at 30-37°C for 18-24 hours.[5]
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculate the potency of the sample by comparing the mean zone diameter of the sample with the mean zone diameter of the standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a representative HPLC-UV method for the quantification of erythromycin in pharmaceutical formulations.
a. Materials and Reagents:
-
Erythromycin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate, dibasic
-
Water (HPLC grade)
b. Chromatographic Conditions:
-
Column: C18 polymeric column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase: A mixture of 0.02 M dibasic potassium phosphate buffer (pH 9.0) and acetonitrile (60:40 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 205 nm[8]
-
Injection Volume: 20 µL
-
Column Temperature: 45°C
c. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of Erythromycin Reference Standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.025 to 1.5 mg/mL).[9]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical erythromycin concentration within the calibration range. For solid dosage forms, this may involve crushing tablets, dissolving the powder, and filtering.
d. Assay Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of erythromycin in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the highly sensitive and selective analysis of erythromycin.
a. Materials and Reagents:
-
Erythromycin Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate
-
Water (LC-MS grade)
b. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for erythromycin (e.g., m/z 734.5 -> 576.4).
c. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of Erythromycin Reference Standard in methanol at a concentration of 1 mg/mL.
-
Standard Working Solutions: Prepare a series of dilutions in the initial mobile phase composition to create a calibration curve over the desired concentration range (e.g., ng/mL levels).
-
Sample Preparation: Sample preparation is critical and may involve protein precipitation (for biological matrices), solid-phase extraction (SPE), or simple dilution followed by filtration, depending on the sample matrix.
d. Assay Procedure:
-
Optimize the MS parameters for erythromycin by infusing a standard solution to determine the optimal precursor and product ions and collision energy.
-
Equilibrate the LC-MS/MS system.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify erythromycin in the samples based on the peak area of the specific MRM transition.
Conclusion
The selection of an appropriate analytical method for erythromycin is a critical decision that impacts the reliability and relevance of the obtained results. Microbiological assays remain the gold standard for determining biological potency, a crucial attribute for antibiotics. However, for routine quality control, chemical purity, and stability testing, HPLC-UV provides a robust and efficient solution. When high sensitivity and specificity are paramount, such as in pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the unparalleled choice. This guide provides the foundational information for laboratories to make informed decisions and to implement and compare these methods effectively. An inter-laboratory comparison study, following the logical flow outlined, is the ultimate tool for validating method performance and ensuring consistency across different testing sites.
References
- 1. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn.who.int [cdn.who.int]
- 8. Collaborative study for the establishment of the 3rd international standard for erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WHO/BS/2018.2344 Collaborative Study for the Establishment of the Third International Standard for Erythromycin [who.int]
The Gold Standard: Evaluating the Superior Performance of 13C-Labeled Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of internal standards to ensure data integrity. Among the available options, stable isotope-labeled (SIL) internal standards are considered the gold standard. This guide provides an objective, data-driven comparison of two common types of SILs: carbon-13 (¹³C) and deuterium (d₃) labeled internal standards, demonstrating the superior performance of ¹³C-labeled analogs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
An ideal internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, at the earliest stage of the analytical workflow. Its primary role is to compensate for variations that can occur during sample processing and analysis, such as:
-
Extraction Efficiency: Losses during sample extraction and clean-up.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.
By normalizing the analyte's response to that of the internal standard, these variations can be effectively mitigated, leading to more accurate and precise quantification.
Head-to-Head Comparison: ¹³C vs. d₃-Labeled Internal Standards
While both ¹³C and d₃-labeled compounds are used as SILs, their performance can differ significantly due to the "isotope effect." The larger relative mass difference between hydrogen and deuterium (approximately 100%) compared to that between ¹²C and ¹³C (about 8%) can lead to differences in physicochemical properties. This can manifest as chromatographic shifts and potential for isotopic instability with deuterated standards.
Key Performance Differences
The following table summarizes the critical distinctions between ¹³C and d₃-labeled internal standards.
| Feature | ¹³C-Labeled Internal Standard | d₃-Labeled (Deuterated) Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte.[1][2] | Often elutes slightly earlier than the unlabeled analyte.[3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-IS experiences the exact same matrix effects as the analyte, leading to more accurate quantification.[4] |
| Isotopic Stability | Highly stable; the ¹³C-label is incorporated into the carbon skeleton and is not prone to exchange. | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site. | Loss of the isotopic label through back-exchange can lead to an underestimation of the analyte concentration and compromise data integrity. |
| Isotope Effect | Negligible isotope effect due to the small relative mass difference between ¹²C and ¹³C. | More pronounced isotope effect can lead to differences in fragmentation patterns and ionization efficiency compared to the native analyte. | A significant isotope effect can reduce the accuracy of quantification as the IS may not perfectly mimic the analyte's behavior in the mass spectrometer. |
| Cost & Availability | Typically more expensive and may be less readily available for a wide range of analytes. | Generally less expensive and more widely available. | While cost is a consideration, the superior data quality and method robustness offered by ¹³C-labeled standards can justify the investment, particularly for regulated bioanalysis and pivotal clinical studies. |
Supporting Experimental Data: The Case of Amphetamine Analysis
A study by Berg and Strand investigated the use of ¹³C- and deuterium-labeled internal standards for the determination of amphetamines by UPLC-MS/MS. Their findings provide clear, quantitative evidence for the superiority of ¹³C-labeled standards.
Table 1: Comparison of Analytical Performance for Amphetamine Quantification
| Internal Standard | Chromatographic Separation from Analyte | Compensation for Ion Suppression | Overall Performance |
| ¹³C₆-Amphetamine | Co-eluted perfectly | Improved ability to compensate for ion suppression effects | Superior analytical performance [1] |
| ²H-Labeled Amphetamines | Slightly separated | Less effective compensation for ion suppression | Compromised performance compared to ¹³C-IS [1][2] |
The study concluded that the perfect co-elution of the ¹³C-labeled internal standard with the analyte resulted in a more effective correction for matrix-induced ion suppression, leading to more accurate and reliable quantification.[1]
Experimental Protocols
A robust bioanalytical method relies on a well-defined and validated experimental protocol. The following is a representative protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., ¹³C-labeled analyte in methanol) at a concentration that yields a response comparable to the analyte in mid-range calibration standards.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: The precursor and product ions for both the analyte and the internal standard must be optimized for maximum signal intensity.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow illustrating how an internal standard corrects for variability.
Caption: Logical comparison of ¹³C and d₃ internal standard characteristics.
Conclusion
For bioanalytical assays demanding the highest level of accuracy, precision, and robustness, ¹³C-labeled internal standards are the superior choice. Their ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are a viable and often more cost-effective option, they carry a higher risk of chromatographic shifts and incomplete correction for matrix effects, which can introduce inaccuracies. For pivotal studies in drug development and regulated bioanalysis, the investment in ¹³C-labeled internal standards is a scientifically sound strategy that yields more reliable and defensible data.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Microbiological Assay vs. LC-MS for Erythromycin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of erythromycin is critical for ensuring product quality, therapeutic efficacy, and safety. Two primary analytical techniques employed for this purpose are the traditional microbiological assay and the modern liquid chromatography-mass spectrometry (LC-MS) method. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for specific analytical needs.
The microbiological assay is a classic method that determines the potency of an antibiotic by measuring its inhibitory effect on the growth of a susceptible microorganism.[1] In contrast, LC-MS is a highly selective and sensitive physicochemical method that separates erythromycin from other components in a sample and detects it based on its mass-to-charge ratio.[2][3] The choice between these methods depends on various factors, including the desired level of specificity, sensitivity, throughput, and the nature of the sample matrix.
Performance Characteristics: A Head-to-Head Comparison
The performance of microbiological assays and LC-MS for the quantification of erythromycin and similar macrolide antibiotics has been evaluated in numerous studies. The following table summarizes the key quantitative performance characteristics of each method, drawing from published experimental data.
| Performance Parameter | Microbiological Assay | LC-MS / LC-MS/MS |
| Linearity Range | 250 to 3000 ng/mL (for Clarithromycin)[4] | 0.5 to 5000 ng/mL[2] |
| **Correlation Coefficient (R²) ** | 0.967 (for Clarithromycin)[4] | > 0.995[2] |
| Accuracy (% Recovery) | 78.52% to 131.19% (for Clarithromycin)[4] | 88% to 105%[2] |
| Precision (% RSD) | Inter-assay: 4.51% to 26.78% (for Clarithromycin)[4] | Intra-day & Inter-day: < 15% (general expectation)[5][6] |
| Limit of Quantification (LOQ) | 250 ng/mL (for Clarithromycin)[4] | 0.5 ng/mL[2] |
| Analysis Time per Sample | 18-24 hours (incubation time)[7] | Approximately 2 minutes[2] |
Experimental Methodologies
The following sections detail the typical experimental protocols for both the microbiological assay and LC-MS for erythromycin quantification.
Microbiological Assay: Agar Well Diffusion Method
The microbiological assay for erythromycin is commonly performed using the agar well diffusion method, which relies on the diffusion of the antibiotic through an agar medium inoculated with a susceptible test organism. The diameter of the resulting zone of growth inhibition is proportional to the concentration of the antibiotic.[1][8]
Experimental Protocol:
-
Preparation of Culture Medium: An appropriate antibiotic assay medium, such as Antibiotic Assay Medium No. 11, is prepared and sterilized.[7][9] The pH of the medium is adjusted to optimal conditions for the test organism and the antibiotic's activity.[9]
-
Inoculation: The sterile medium, cooled to 40-45°C, is inoculated with a standardized culture of a susceptible microorganism, typically Micrococcus luteus or Bacillus pumilus.[4][7]
-
Plate Preparation: The inoculated agar is poured into petri plates and allowed to solidify.[7] Wells of a specific diameter (e.g., 8.0 mm) are then cut into the agar.[7]
-
Sample and Standard Preparation: A stock solution of erythromycin working standard is prepared in a suitable solvent like methanol and then diluted with a phosphate buffer to create a series of standard concentrations.[1][7] The test sample is similarly prepared to an expected concentration.[7]
-
Assay: A fixed volume (e.g., 0.1 mL) of the standard and sample solutions are added to the wells in the agar plates.[7]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30-37°C) for 18-24 hours.[7]
-
Data Analysis: The diameters of the zones of inhibition are measured, and the concentration of erythromycin in the sample is determined by comparing its zone diameter to the standard curve generated from the known concentrations of the erythromycin standard.[1]
LC-MS: Quantification in Biological Matrices
LC-MS offers high selectivity and sensitivity for the quantification of erythromycin, particularly in complex biological matrices like plasma.[2]
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction): To 0.5 mL of plasma, an internal standard is added. The sample is then alkalinized, and erythromycin is extracted using an organic solvent.[2] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[2]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water (1:1) with additives like ammonium acetate and acetic acid, is employed.[2]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: A Turbo-Ionspray source is used to ionize the erythromycin molecules.[2]
-
Detection Mode: The analysis is performed in the Multi-Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer for high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions for erythromycin are monitored.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the microbiological assay and the LC-MS method.
Caption: Experimental workflow for the microbiological assay of erythromycin.
Caption: Experimental workflow for the LC-MS quantification of erythromycin.
Discussion and Conclusion
The microbiological assay and LC-MS each present distinct advantages and disadvantages for the quantification of erythromycin.
Microbiological Assay: The primary advantage of the microbiological assay is its ability to measure the biological activity or potency of the antibiotic.[10][11] This is particularly important as it reflects the therapeutic efficacy of the drug. Furthermore, it is a relatively cost-effective method that does not require highly specialized equipment or toxic solvents.[11][12] However, microbiological assays are known to have lower precision and accuracy compared to chromatographic methods.[4][5] They are also susceptible to interference from other substances in the sample that may possess antimicrobial activity, leading to a lack of specificity. The long incubation times result in a low sample throughput.[7]
LC-MS: LC-MS is a highly sensitive, specific, and accurate method for erythromycin quantification.[2] Its ability to separate the analyte from a complex matrix and detect it based on its unique mass-to-charge ratio minimizes interference.[3][13] This method offers a wide linear range and a very low limit of quantification, making it suitable for a variety of applications, including pharmacokinetic studies.[2] The short analysis time per sample allows for high-throughput analysis.[2] The main drawbacks of LC-MS are the high cost of instrumentation and the requirement for skilled operators. Additionally, this method quantifies the concentration of the parent drug molecule but does not provide direct information about its biological activity.[10]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmadekho.com [pharmadekho.com]
- 8. academic.oup.com [academic.oup.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Erythromycin Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of erythromycin, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard versus structural analog alternatives for the quantification of erythromycin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The experimental data presented underscores the superiority of SIL internal standards in mitigating matrix effects and improving method precision and accuracy.
In bioanalytical method development, the use of an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. For LC-MS/MS assays, two main types of internal standards are employed: stable isotope-labeled (SIL) internal standards and structural analogs. A SIL IS is a form of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Structural analogs are molecules with similar chemical structures and physicochemical properties to the analyte.
The Critical Advantage of Co-elution and Identical Physicochemical Properties
The fundamental advantage of a SIL internal standard lies in its near-identical physicochemical properties and chromatographic behavior to the analyte of interest.[1] This ensures that the analyte and the IS co-elute, meaning they experience the same degree of matrix effects—signal suppression or enhancement caused by co-eluting components from the biological matrix. Because the SIL IS and the analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their signals remains constant, even in the presence of significant matrix effects. This leads to more accurate and precise quantification.[1]
Structural analogs, while chosen for their similarity to the analyte, often exhibit different retention times and may be affected differently by the sample matrix. This can lead to inaccurate and imprecise results, as the IS may not adequately compensate for the variability experienced by the analyte.
Comparative Analysis: SIL vs. Structural Analog Internal Standards for Erythromycin
To illustrate the practical benefits of using a SIL internal standard for erythromycin quantification, this section presents a comparative summary of performance data from various studies. The data highlights key validation parameters such as recovery and precision (expressed as the coefficient of variation, %CV).
Table 1: Performance Comparison of Internal Standards for Erythromycin Quantification
| Internal Standard Type | Internal Standard Used | Matrix | Average Recovery (%) | Precision (%CV) | Reference |
| Stable Isotope-Labeled | Erythromycin-(N-methyl-¹³C,d₃) | Distillers Grains | Not explicitly stated, but method validated with good accuracy and precision | Not explicitly stated, but method met FDA validation criteria | [2] |
| Stable Isotope-Labeled | N-d-Erythromycin | Chicken Tissues & Eggs | 87.78 - 104.22 | < 7.10 | [3] |
| Structural Analog | Roxithromycin | Chicken Tissues & Eggs | 87.78 - 104.22 | < 7.10 | [3] |
| Structural Analog | Clarithromycin | Animal Tissues & Milk | > 95 | Not explicitly stated | [4] |
| Structural Analog | Telmisartan | Human Plasma | 98 | Interday QC within acceptable limits | [5] |
| No Internal Standard | - | Human Plasma | 88 - 105 (Analyte Recovery) | Correlation coefficients: 0.995 - 1.000 | [6] |
Note: The study by Du et al. (2021) utilized both a SIL (N-d-Erythromycin) and a structural analog (Roxithromycin) internal standard, providing a direct comparison within the same analytical method. While the reported recovery and precision were similar for both, the inherent advantages of co-elution with a SIL standard provide a stronger theoretical and practical justification for its use in minimizing undetected matrix effects.
Experimental Protocols
This section provides a detailed, synthesized methodology for the quantification of erythromycin in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (Erythromycin-(N-methyl-¹³C,d₃) at a suitable concentration, e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of erythromycin from matrix components (e.g., start with 95% A, hold for 0.5 min, ramp to 5% A over 2 min, hold for 1 min, and return to initial conditions).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Erythromycin: m/z 734.5 → 576.4 (Quantifier), 734.5 → 158.2 (Qualifier).[3]
-
Erythromycin-(N-methyl-¹³C,d₃): m/z 738.5 → 580.4 (or appropriate fragment based on labeling).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Visualizing the Rationale: Experimental Workflow and Mechanism of Action
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of erythromycin.
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.
Conclusion
The use of a stable isotope-labeled internal standard is the recommended best practice for the quantitative analysis of erythromycin in complex biological matrices. The near-identical physicochemical properties and co-elution with the analyte ensure superior compensation for matrix effects and variability in sample processing, leading to enhanced accuracy and precision of the analytical method. While structural analogs can be used, they introduce a higher risk of analytical error due to potential differences in chromatographic behavior and susceptibility to matrix effects. For robust and reliable bioanalytical data in research and drug development, the justification for using a stable isotope-labeled internal standard for erythromycin is clear and compelling.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. fda.gov [fda.gov]
- 3. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Erythromycin-13C,d3: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Erythromycin-13C,d3 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
Key Chemical and Safety Data
While comprehensive hazard data for this compound is not fully established, a conservative approach to handling is recommended. The following table summarizes its key chemical properties.
| Property | Value |
| Molecular Formula | C₃₆¹³CH₆₄D₃NO₁₃ |
| Molecular Weight | 737.9 g/mol |
| Appearance | Solid |
| Solubility | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml[1] |
| Storage | Store at a low temperature, away from direct sunlight and moisture. Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2] |
| Hazard Classification | Not classified as a hazardous chemical according to the OSHA Hazard Communication Standard, 29 CFR 1910.1200. However, it is a pharmaceutical-related compound of unknown potency.[3] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Approved hazardous waste container, clearly labeled.
-
Chemical fume hood.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Risk Assessment and Preparation:
-
Before handling, review the Safety Data Sheet (SDS). Although some data may be unavailable, it provides essential handling information.[3]
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is worn correctly.
-
-
Segregation of Waste:
-
This compound waste should be segregated from general laboratory trash.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Place solid this compound waste directly into a designated, pre-labeled hazardous waste container.
-
For solutions of this compound, use a compatible, leak-proof liquid waste container.
-
Ensure the container is appropriate for the volume of waste and is in good condition.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous material disposal company.[3]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Follow all institutional, local, state, and federal regulations regarding chemical waste disposal.[3]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
-
-
Documentation:
-
Maintain accurate records of the disposal, including the date, quantity, and method of disposal, in accordance with laboratory and institutional policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Erythromycin-13C,d3
This guide provides crucial safety and logistical information for the handling and disposal of Erythromycin-13C,d3, a pharmaceutical-related compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved[1]. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (material to be selected based on site-specific risk assessment). | EU Directive 89/686/EEC and the standard EN 374[1]. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. To be used as a backup to engineering controls. | NIOSH or CEN approved[1]. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is critical for laboratory safety and regulatory compliance.
1. Engineering Controls:
-
All work with this compound should be conducted in a laboratory fume hood or other suitable local exhaust ventilation system to minimize inhalation exposure[1].
2. Safe Handling Procedures:
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during unpacking.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. The recommended storage condition is refrigerated[1].
-
Preparation and Use:
3. Spill Management:
-
Immediate Actions:
-
Containment and Cleanup:
-
Environmental Precautions:
-
Prevent the discharge of the material into drains, watercourses, or onto the ground[1].
-
4. First-Aid Measures:
-
General Advice: In case of exposure, medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician[1].
-
Inhalation: If breathing is difficult, move the person to fresh air and keep them at rest. Seek medical attention if symptoms persist[1].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
5. Disposal Plan:
-
Waste Product: Excess and expired materials should be offered to a licensed hazardous material disposal company. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself[1].
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed[1].
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal, incorporating the essential safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
